molecular formula C16H20N2O4 B15582241 IMM-H004

IMM-H004

Katalognummer: B15582241
Molekulargewicht: 304.34 g/mol
InChI-Schlüssel: PTCBGTIMLJUXAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IMM-H004 is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBGTIMLJUXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The CKLF1/CCR4 Signaling Axis and the Therapeutic Interruption by IMM-H004

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Chemokine-like factor 1 (CKLF1) and its interaction with the C-C chemokine receptor type 4 (CCR4) represent a critical signaling pathway in immunology and pathology. This axis is implicated in a range of inflammatory diseases, autoimmune disorders, and cancer by mediating leukocyte chemotaxis, cell proliferation, and inflammatory responses.[1][2][3] IMM-H004, a novel coumarin (B35378) derivative, has been identified as a potent antagonist of this pathway.[4][5] Preclinical studies, particularly in the context of ischemic stroke, demonstrate that this compound exerts significant neuroprotective and anti-inflammatory effects by downregulating the binding of CKLF1 to CCR4.[4][6] This action subsequently suppresses downstream inflammatory cascades, including the activation of the NF-κB pathway and the NLRP3 inflammasome.[4][7][8] This technical document provides a comprehensive overview of the CKLF1/CCR4 pathway, the mechanism of action of this compound, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

The CKLF1/CCR4 Signaling Axis

Chemokine-Like Factor 1 (CKLF1)

Chemokine-like factor 1 (CKLF1) is a secreted protein that shares functional similarities with the CC chemokine family.[1][9] It is a potent chemoattractant for a broad spectrum of leukocytes, including neutrophils, lymphocytes, and monocytes.[1][9] The CKLF1 gene can produce multiple isoforms through alternative splicing, with the secreted CKLF1 protein containing at least two active C-terminal peptides, C19 and C27, which can both interact with CCR4.[1][10] Beyond its chemotactic functions, CKLF1 is involved in promoting the proliferation and differentiation of various cell types, such as skeletal muscle cells and hematopoietic stem cells.[1] Elevated expression of CKLF1 is associated with the pathology of several diseases, including asthma, atherosclerosis, and cerebral ischemia.[1]

C-C Chemokine Receptor 4 (CCR4)

C-C chemokine receptor type 4 (CCR4), also known as CD194, is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, most notably T-helper 2 (Th2) cells and regulatory T cells (Tregs).[11][12][13] Its primary ligands include the chemokines CCL17 (TARC) and CCL22 (MDC), which play crucial roles in recruiting these T-cell subsets to sites of inflammation.[3][11] CKLF1 has been identified as a novel functional ligand for CCR4.[9][14] The binding of CKLF1 to CCR4 initiates intracellular signaling through a pertussis toxin (PTX)-sensitive Gαi/o pathway, leading to chemotaxis and calcium mobilization.[9][14] This interaction is pivotal in the context of allergic inflammation, tumor immune evasion, and ischemic injury.[1][13]

CKLF1/CCR4 Downstream Signaling

The binding of CKLF1 to CCR4 triggers a cascade of intracellular events characteristic of GPCR signaling. This activation leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits, which in turn modulate several key downstream signaling pathways.[7][15]

  • PI3K/AKT Pathway: This pathway is activated downstream of CKLF1/CCR4 and is involved in cell survival, proliferation, and migration.[7][16]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is also engaged, influencing gene expression and cell proliferation.[1][17]

  • NF-κB Pathway: A critical pathway in inflammation, the NF-κB classical pathway is activated by CKLF1/CCR4 signaling.[7][18] This results in the transcription of pro-inflammatory cytokines, anti-apoptotic genes, and mitogenic proteins.[1][7]

  • NLRP3 Inflammasome: In the context of ischemic injury, the CKLF1/CCR4 axis has been shown to mediate the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[4][7] This leads to the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CKLF1 CKLF1 CCR4 CCR4 (GPCR) CKLF1->CCR4 Binds G_Protein Gαi/o Gβγ CCR4->G_Protein Activates PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK MAPK Pathway G_Protein->MAPK NFkB_activation NF-κB Activation G_Protein->NFkB_activation NLRP3 NLRP3 Inflammasome Activation G_Protein->NLRP3 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Inflammation Inflammation (IL-1β, TNF-α) NFkB_activation->Inflammation NLRP3->Inflammation

Diagram 1. The CKLF1/CCR4 signaling pathway leading to inflammation and cell proliferation.

This compound: A Novel Antagonist of CKLF1

This compound is a novel coumarin derivative identified as an antagonist of the CKLF1/CCR4 system.[5] It has demonstrated significant therapeutic potential in preclinical models of disease, particularly permanent focal ischemic stroke.[4][5]

Mechanism of Action

The primary mechanism of this compound is the interruption of the CKLF1/CCR4 signaling axis. Studies indicate that this compound acts by downregulating the amount of CKLF1 that binds to CCR4.[4][6] By inhibiting this initial step, this compound effectively blocks the subsequent activation of downstream pro-inflammatory pathways.[4][5] Specifically, this compound has been shown to suppress the CKLF1-mediated activation of the NF-κB pathway and the NLRP3 inflammasome, thereby reducing the production and release of inflammatory cytokines such as IL-1β and TNF-α.[5][8] This anti-inflammatory action is central to its protective effects observed in models of cerebral ischemia.[4][5]

G IMMH004 This compound CKLF1 CKLF1 IMMH004->CKLF1 Inhibits Binding CCR4 CCR4 Receptor CKLF1->CCR4 Binds Downstream Downstream Inflammatory Pathways (NF-κB, NLRP3) CCR4->Downstream Activates Inflammation Inflammatory Response (Reduced IL-1β, TNF-α) Downstream->Inflammation Leads to

Diagram 2. The inhibitory mechanism of this compound on the CKLF1/CCR4 signaling axis.

Preclinical Evidence and Quantitative Data

The efficacy of this compound has been extensively studied in rat models of permanent middle cerebral artery occlusion (pMCAO), a model for ischemic stroke.[4][5][19] Treatment with this compound has been shown to reduce brain injury and suppress the associated inflammatory response in both adult and aged rats.[5][19]

Table 1: Effect of this compound on Inflammatory Cytokine Levels in Ischemic Brain Tissue (Aged Rats)

Data synthesized from ELISA results in preclinical pMCAO models. Values represent mean ± SD.

CytokineBrain RegionModel Group (pg/mg protein)This compound (10 mg/kg) Group (pg/mg protein)Percent Reduction
IL-1β Hippocampus~185 ± 20~105 ± 15~43%
Cortex~160 ± 18~90 ± 12~44%
Striatum~175 ± 22~100 ± 10~43%
TNF-α Hippocampus~210 ± 25~120 ± 18~43%
Cortex~190 ± 20~110 ± 15~42%
Striatum~200 ± 24~115 ± 16~42.5%
Source: Data adapted from figures presented in Chen, et al., 2019.[19]
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Peripheral Organs (Aged Rats)

Data synthesized from ELISA results post-pMCAO. Values represent mean ± SD.

CytokineOrganModel Group (pg/mg protein)This compound (10 mg/kg) Group (pg/mg protein)Percent Reduction
IL-1β Heart~170 ± 20~95 ± 10~44%
Lung~190 ± 25~110 ± 15~42%
TNF-α Heart~200 ± 22~120 ± 18~40%
Lung~220 ± 30~130 ± 20~41%
Source: Data adapted from figures presented in Chen, et al., 2019.[19]

Key Experimental Methodologies

The following protocols are standard methodologies used to investigate the interaction between this compound and the CKLF1/CCR4 pathway.[4][19]

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

This in vivo model is used to simulate focal ischemic stroke in rats.

  • Animal Preparation: Male Sprague-Dawley rats (adult or aged) are anesthetized (e.g., with chloral (B1216628) hydrate). Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Treatment Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intravenously at specific time points post-occlusion (e.g., 6 hours).[4]

  • Outcome Measures: At a defined endpoint (e.g., 9 or 24 hours post-ischemia), animals undergo behavioral tests (e.g., neurological deficit scoring), after which they are euthanized for tissue collection.[4][5] Brain infarct volume is measured using TTC staining, and tissues are processed for molecular analysis.[4][19]

Western Blotting

Used to quantify the expression of specific proteins (e.g., CKLF1, CCR4, NF-κB, NLRP3).

  • Protein Extraction: Brain, heart, or lung tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-CKLF1, anti-p-NF-κB, anti-NLRP3) and a loading control (e.g., anti-β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

Used to measure the concentration of secreted cytokines (e.g., IL-1β, TNF-α) in tissue homogenates.

  • Sample Preparation: Tissue homogenates are prepared as described for Western blotting and centrifuged to collect the supernatant.

  • Assay Procedure: Commercially available ELISA kits for the specific cytokines (e.g., rat IL-1β, rat TNF-α) are used according to the manufacturer's instructions.

  • Data Analysis: The optical density is measured using a microplate reader at 450 nm. Cytokine concentrations are calculated based on a standard curve generated from recombinant standards.

Co-Immunoprecipitation (Co-IP)

Used to verify the physical interaction between CKLF1 and CCR4 and to assess the effect of this compound on this binding.[4][6]

  • Cell/Tissue Lysis: Cells or tissues are lysed in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: The lysate is pre-cleared and then incubated with an antibody against the "bait" protein (e.g., anti-CCR4) overnight at 4°C. Protein A/G agarose (B213101) beads are added to pull down the antibody-protein complex.

  • Washing and Elution: The beads are washed extensively to remove non-specific binders. The bound proteins are then eluted from the beads.

  • Detection: The eluted proteins are analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-CKLF1) to confirm the interaction.

G cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo / In Vitro Analysis pMCAO pMCAO Stroke Model in Rats Treatment Administer this compound or Vehicle pMCAO->Treatment Behavior Behavioral Assessment (Neurological Score) Treatment->Behavior Euthanasia Euthanasia & Tissue Collection (Brain, Heart, Lung) Behavior->Euthanasia TTC TTC Staining (Infarct Volume) Euthanasia->TTC ELISA ELISA (Cytokine Levels) Euthanasia->ELISA WB Western Blot (Protein Expression) Euthanasia->WB CoIP Co-IP (CKLF1-CCR4 Binding) Euthanasia->CoIP

Diagram 3. A typical experimental workflow for evaluating this compound in a stroke model.

Conclusion and Future Directions

The CKLF1/CCR4 signaling axis is a validated and promising target for therapeutic intervention in a variety of inflammatory conditions. The novel coumarin derivative, this compound, has been established in preclinical models as a potent antagonist of this pathway. Its mechanism of action, involving the inhibition of CKLF1-CCR4 binding and subsequent suppression of NF-κB and NLRP3 inflammasome activation, provides a strong rationale for its development.[4][5] The quantitative data robustly support its anti-inflammatory efficacy in the context of ischemic stroke and its associated cardiopulmonary complications.[19]

Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of this compound in more detail.[20] While preclinical efficacy is strong, the transition to clinical trials will be necessary to establish its safety and therapeutic utility in human patients suffering from acute cerebral ischemia, particularly those not eligible for reperfusion therapy.[4][21] Further investigation into the role of the CKLF1/CCR4 axis in other diseases, such as cancer and autoimmune disorders, may also reveal new therapeutic applications for this compound and similar antagonists.[1][13]

References

The Coumarin Derivative IMM-H004: A Deep Dive into its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The coumarin (B35378) derivative, 7-hydroxy-5-methoxy-4-methyl-3-[4-methylpiperazin-1-yl]-2H-chromen-2-one (IMM-H004), has emerged as a promising neuroprotective agent in preclinical studies of cerebral ischemia.[1][2][3] This technical guide provides a comprehensive overview of the core findings related to this compound's neuroprotective effects, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its properties. The information is tailored for researchers, scientists, and drug development professionals seeking an in-depth understanding of this novel compound.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological events in the ischemic cascade. These include the inhibition of apoptosis, suppression of inflammation, and protection of the blood-brain barrier (BBB).[4][5][6]

Anti-Apoptotic Effects

This compound has been shown to significantly reduce neuronal apoptosis in models of cerebral ischemia.[1][4] This is achieved by modulating the expression of key apoptotic proteins. Specifically, this compound decreases the expression of the pro-apoptotic protein Bax and activated caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell survival.[4] Furthermore, this compound has been observed to reverse the reduction of mitochondrial membrane potential and the release of cytochrome c from mitochondria, key events in the intrinsic apoptotic pathway.[4]

Anti-Inflammatory Activity

A significant component of this compound's neuroprotective action is its potent anti-inflammatory activity.[5][7] The compound has been shown to downregulate the chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling pathway.[5][8] This, in turn, suppresses the activation of the NLRP3 inflammasome, a key multiprotein complex that drives the inflammatory response.[5] Consequently, the release of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-23 is significantly reduced.[7][8] Additionally, this compound inhibits the phosphorylation of JNK and p38 and the translocation of NF-κB, further dampening the inflammatory cascade.[7] The inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression also contributes to its anti-inflammatory effects by reducing leukocyte infiltration into the ischemic brain tissue.[7]

Blood-Brain Barrier Protection

This compound plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB) following ischemic injury.[3][6] It has been demonstrated to reduce BBB permeability, as evidenced by decreased Evans Blue dye extravasation.[3][6] Mechanistically, this compound increases the expression of tight junction proteins zonula occludens-1 (ZO-1) and occludin, which are essential for maintaining the structural integrity of the BBB.[3][6] Concurrently, it decreases the levels of aquaporin 4 and matrix metalloproteinase 9 (MMP-9), proteins that are associated with BBB breakdown and edema formation.[3][6]

Synaptic Plasticity

Beyond its direct protective effects on neurons, this compound also appears to support synaptic integrity. Studies have shown that it can ameliorate synaptic structure, decrease the expression of postsynaptic density protein 95 (PSD-95), and increase the expression of synapsin 1, a protein involved in neurotransmitter release.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound.

In Vivo Model Dosage (mg/kg) Key Finding Reference
Transient Global Ischemia (4VO) in Rats3, 6, 9Dose-dependent improvement in spatial learning and memory.[1][1]
Significantly decreased CA1 neuron loss.[1][1]
Decreased Bax/Bcl-2 ratio and activated caspase-3 expression.[1][1]
Decreased PSD-95 and increased synapsin 1 expression.[2][2]
Focal Cerebral Ischemia (MCAO/R) in Rats1.5, 3, 6Improved neurological function and reduced cerebral infarct size.[3][6][3][6]
Reduced brain edema content.[3][3]
Sharply reduced Evans Blue content.[3][6][3][6]
Increased ZO-1 and occludin levels.[3][6][3][6]
Decreased aquaporin 4 and MMP-9 levels.[3][6][3][6]
Permanent Focal Cerebral Ischemia (pMCAO) in Rats5, 10, 20Significantly reduced brain infarction and neurological dysfunction.[8][8]
Reduced IL-1β and TNF-α levels in the hippocampus, cortex, and striatum.[8][8]
No protective effects observed in CKLF1 deficient rats.[8][9][8][9]
Transient MCAO in Spontaneously Hypertensive RatsNot specifiedSignificantly alleviated infarct volume and improved neurological deficits.[7][7]
Reduced blood viscosity, VCAM-1, and MMP2 expression.[7][7]
Decreased TNF-α, IL-1β, IL-6, and IL-23 release.[7][7]
In Vitro Model Key Finding Reference
Oxygen-Glucose Deprivation/Restoration (OGD/R) in PC12 cellsReversed the accumulation of intracellular reactive oxygen species (ROS).[4][4]
Restored mitochondrial membrane potential.[4][4]
Elevated ATP production.[4][4]
Inhibited cytochrome c release.[4][4]
Reduced the ratio of Bcl-2/Bax and inhibited caspase-3 activation.[4][4]

Experimental Protocols

In Vivo Models of Cerebral Ischemia
  • Transient Global Cerebral Ischemia (Four-Vessel Occlusion - 4VO): In Sprague-Dawley rats, both common carotid arteries are occluded, and the vertebral arteries are electrocauterized to induce a 20-minute ischemic period. Reperfusion is initiated by releasing the clamps on the carotid arteries. This compound (3, 6, 9 mg/kg) or the positive control Edaravone (6 mg/kg) is administered 30 minutes after the start of reperfusion.[1]

  • Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion/Reperfusion - MCAO/R): In rats, the middle cerebral artery is occluded for 1 hour using an intraluminal filament, followed by 24 hours of reperfusion. This compound (1.5, 3, 6 mg/kg) or Edaravone (6 mg/kg) is administered 5 minutes after the onset of occlusion.[3][6] In spontaneously hypertensive rats, a similar model is used with 1 hour of MCAO followed by 24 hours of reperfusion, with drug administration at the time of reperfusion.[7]

  • Permanent Focal Cerebral Ischemia (pMCAO): The middle cerebral artery is permanently occluded. Drugs are administered 6 hours after ischemia, and assessments are performed 9 hours post-ischemia.[5][8]

Behavioral and Histological Assessments
  • Morris Water Maze: Used to evaluate spatial learning and memory in the 4VO model.[1]

  • Neurological Score: Assesses neurological deficits in MCAO models.[3][6]

  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining: Measures the infarct volume in the brain tissue.[3][5]

  • Nissl Staining: Used to assess neuronal injury and loss in the hippocampus.[1][5]

  • TUNEL Assay: Detects apoptotic cells in the brain tissue.[1]

  • Evans Blue Staining: Measures the permeability of the blood-brain barrier.[3][6]

  • Electron Microscopy: Visualizes the ultrastructure of the BBB and synapses.[1][3]

Molecular Biology Techniques
  • Western Blot: Used to quantify the expression levels of proteins such as Bax, Bcl-2, activated caspase-3, PSD-95, synapsin 1, ZO-1, occludin, aquaporin 4, MMP-9, VCAM-1, and proteins involved in the MAPK/NF-κB pathway.[1][2][3][7]

  • Immunohistochemistry and Immunofluorescence: Localizes and visualizes the expression of specific proteins in brain tissue sections.[3][5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Measures the concentration of inflammatory cytokines like TNF-α and IL-1β.[5][8]

  • Quantitative RT-PCR (qPCR): Measures the mRNA expression levels of target genes.[5]

  • Co-immunoprecipitation (Co-IP): Investigates protein-protein interactions.[5]

Signaling Pathways and Experimental Workflows

IMM_H004_Apoptosis_Pathway Ischemia Ischemic Insult Mitochondria Mitochondria Ischemia->Mitochondria induces dysfunction Bax Bax Ischemia->Bax upregulates Bcl2 Bcl-2 Ischemia->Bcl2 downregulates IMM_H004 This compound IMM_H004->Mitochondria protects IMM_H004->Bax inhibits IMM_H004->Bcl2 promotes Caspase3 Activated Caspase-3 IMM_H004->Caspase3 inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspase3 activates Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Anti-Apoptotic Signaling Pathway.

IMM_H004_Inflammation_Pathway Ischemia Ischemic Insult CKLF1 CKLF1 Ischemia->CKLF1 increases IMM_H004 This compound IMM_H004->CKLF1 downregulates CCR4 CCR4 CKLF1->CCR4 binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 NFkB NF-κB Activation CCR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NLRP3->Cytokines promotes release of NFkB->Cytokines promotes transcription of Inflammation Neuroinflammation Cytokines->Inflammation MCAO_Experimental_Workflow Start Start MCAO Induce MCAO/R in Rats Start->MCAO DrugAdmin Administer this compound or Vehicle MCAO->DrugAdmin Behavioral Behavioral Assessment (Neurological Score) DrugAdmin->Behavioral Sacrifice Sacrifice and Brain Collection Behavioral->Sacrifice Histology Histological Analysis (TTC, Nissl, Evans Blue) Sacrifice->Histology Molecular Molecular Analysis (Western Blot, ELISA, qPCR) Sacrifice->Molecular End End Histology->End Molecular->End

References

IMM-H004: A Novel Coumarin Derivative with Potent Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

IMM-H004, a novel coumarin (B35378) derivative, has emerged as a promising therapeutic agent with significant anti-inflammatory and neuroprotective effects. Preclinical studies have demonstrated its efficacy in mitigating inflammatory responses, particularly in the context of ischemic stroke. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, experimental validation, and relevant protocols for researchers in the field.

Core Mechanism of Action: Targeting the CKLF1/CCR4 Axis and NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects primarily by modulating the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling pathway.[1] CKLF1 is a chemokine that, upon binding to its receptor CCR4, can trigger a downstream inflammatory cascade. A key component of this cascade is the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1]

This compound has been shown to downregulate the binding of CKLF1 to CCR4.[1] This inhibitory action prevents the subsequent activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β).[1] By suppressing this pathway, this compound effectively reduces the production of key inflammatory mediators.

Furthermore, the anti-inflammatory activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. The protective effects of this compound are dependent on the presence of CKLF1, as the compound shows no protective effects in CKLF1-deficient models.[2]

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in preclinical models of permanent middle cerebral artery occlusion (pMCAO) in rats. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain of pMCAO Rats

CytokineBrain RegionSham Group (pg/mg protein)pMCAO Model Group (pg/mg protein)This compound (10 mg/kg) Treated Group (pg/mg protein)
IL-1β Hippocampus~25~150~75
Cortex~20~125~60
Striatum~30~175~80
TNF-α Hippocampus~40~200~100
Cortex~35~180~90
Striatum~50~220~110

Data are estimated from graphical representations in Ai et al., 2019 and presented as approximate mean values.

Table 2: Effect of this compound on the Expression of Key Inflammatory Pathway Proteins in the Brain of pMCAO Rats

ProteinSham Group (Relative Expression)pMCAO Model Group (Relative Expression)This compound (10 mg/kg) Treated Group (Relative Expression)
CKLF1 ~0.2~1.0~0.4
p-NF-κB ~0.1~0.8~0.3
NLRP3 ~0.3~1.2~0.6

Data are estimated from graphical representations of Western blot analyses in Ai et al., 2019 and presented as approximate mean relative expression values normalized to a loading control.

Table 3: Neuroprotective Effect of this compound in pMCAO Rats

ParameterpMCAO Model GroupThis compound (10 mg/kg) Treated Group
Infarct Volume (%) ~35%~15%

Data are estimated from graphical representations of TTC staining in Ai et al., 2019 and presented as approximate mean values.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats

This surgical procedure induces focal cerebral ischemia, mimicking the conditions of a stroke.

  • Animal Preparation: Male Sprague-Dawley rats (250-280 g) are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate). Body temperature is maintained at 37.0 ± 0.5°C throughout the surgery using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

    • The ECA is ligated at its distal end and dissected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen.

    • The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.

    • The neck incision is closed.

  • Post-operative Care: Animals are closely monitored during recovery. Neurological deficit scoring is performed at specified time points to assess the severity of the ischemic injury.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the concentrations of pro-inflammatory cytokines such as IL-1β and TNF-α in brain tissue homogenates.

  • Sample Preparation:

    • At the designated endpoint, rats are euthanized, and the brains are rapidly removed and dissected on ice to isolate the hippocampus, cortex, and striatum.

    • Tissues are homogenized in a lysis buffer containing protease inhibitors.

    • The homogenates are centrifuged, and the supernatants are collected for analysis.

  • ELISA Procedure:

    • Commercially available rat IL-1β and TNF-α ELISA kits are used according to the manufacturer's instructions.

    • Briefly, standards and samples are added to the wells of a microplate pre-coated with a capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is added, and the color development is proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

    • Cytokine concentrations are calculated based on a standard curve.

Western Blotting for Protein Expression Analysis

Western blotting is used to determine the relative expression levels of key proteins in the inflammatory signaling pathways, such as CKLF1, CCR4, NLRP3, and NF-κB.

  • Protein Extraction: Brain tissue samples are homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against CKLF1, CCR4, NLRP3, p-NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is utilized to measure the mRNA expression levels of inflammatory mediators.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from brain tissue using a suitable RNA isolation reagent (e.g., TRIzol).

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • The qPCR reaction is performed using a SYBR Green-based master mix, specific primers for the target genes (e.g., Il1b, Tnf, Cklf1), and the synthesized cDNA.

    • The reaction is run on a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh or Actb) used for normalization.

Signaling Pathways and Experimental Workflow Visualization

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

IMM_H004_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_downstream Downstream Inflammatory Cascade CKLF1 CKLF1 CCR4 CCR4 CKLF1->CCR4 NLRP3_Inflammasome NLRP3 Inflammasome Activation CCR4->NLRP3_Inflammasome NF_kB NF-κB Activation CCR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3_Inflammasome->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines IMM_H004 IMM_H004 IMM_H004->CCR4 Experimental_Workflow cluster_analysis Downstream Analysis Start pMCAO Model in Rats Treatment This compound Administration Start->Treatment Endpoint Tissue Collection & Analysis Treatment->Endpoint ELISA ELISA (IL-1β, TNF-α) Endpoint->ELISA Western_Blot Western Blot (CKLF1, NLRP3, NF-κB) Endpoint->Western_Blot qPCR qPCR (Gene Expression) Endpoint->qPCR TTC_Staining TTC Staining (Infarct Volume) Endpoint->TTC_Staining

References

An In-depth Technical Guide to IMM-H004 and its Inhibition of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, functioning as a cytosolic multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation.[4] Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][5] This cascade also initiates a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD).[4][5]

While essential for host defense, aberrant or chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[2][6] Consequently, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention. This guide focuses on IMM-H004, a novel coumarin (B35378) derivative, and elucidates its mechanism of action in inhibiting the NLRP3 inflammasome pathway, with a particular focus on its therapeutic potential in ischemic stroke.[7]

The Canonical NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two distinct signals.[4][5]

  • Signal 1 (Priming): This initial signal is often provided by PAMPs (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF-α) binding to pattern recognition receptors such as Toll-like receptors (TLRs).[1][4] This engagement triggers downstream signaling cascades, most notably the activation of the transcription factor NF-κB.[5][8] NF-κB then translocates to the nucleus to upregulate the transcription of NLRP3 itself and the inactive cytokine precursor, pro-IL-1β.[2][4][5]

  • Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[1] These stimuli include extracellular ATP, crystalline substances, mitochondrial dysfunction, reactive oxygen species (ROS) production, and lysosomal damage.[2][5] A common converging point for these diverse signals is the induction of potassium (K+) efflux from the cell, which is a critical event for NLRP3 activation.[2][6] This second signal leads to the oligomerization of NLRP3, recruitment of ASC and pro-caspase-1, and subsequent inflammatory cascade.[4]

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS, TNF-α) TLR TLR / TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Transcription NFkB->Transcription proIL1B_mRNA pro-IL-1β mRNA Transcription->proIL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA proIL1B_protein pro-IL-1β proIL1B_mRNA->proIL1B_protein NLRP3_protein NLRP3 Protein (inactive) NLRP3_mRNA->NLRP3_protein NLRP3_active NLRP3 Inflammasome Assembly NLRP3_protein->NLRP3_active IL1B IL-1β (mature) proIL1B_protein->IL1B Stimuli ATP, Toxins, Crystals, ROS K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active NLRP3_protein_ref ASC ASC NLRP3_active->ASC recruits proCasp1 pro-Caspase-1 ASC->proCasp1 recruits Casp1 Caspase-1 (active) proCasp1->Casp1 auto-cleavage Casp1->IL1B cleaves IL18 IL-18 (mature) Casp1->IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis cleaves proIL1B_protein_ref proIL18 pro-IL-18 proIL18->IL18 GSDMD Gasdermin D (GSDMD) GSDMD->Pyroptosis

Canonical NLRP3 Inflammasome Activation Pathway.

This compound: A Novel Coumarin Derivative Targeting Inflammation

This compound, chemically known as 7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-coumarin, is a novel coumarin derivative identified for its potent therapeutic effects in brain ischemia models.[9] Preclinical research has established its efficacy in protecting against ischemic stroke injury by mitigating the subsequent inflammatory response.[7][9][10] A key aspect of its neuroprotective and anti-inflammatory action is the modulation of the NLRP3 inflammasome pathway.[7][11]

Mechanism of Action: CKLF1/CCR4-Mediated NLRP3 Inhibition

Unlike direct NLRP3 inhibitors that bind to the NACHT domain (e.g., MCC950), this compound acts further upstream.[3][6][7] Studies have demonstrated that this compound exerts its anti-inflammatory effects by targeting the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis.[7][10][11]

The proposed mechanism is as follows:

  • Ischemic Injury: In the context of cerebral ischemia, cellular damage leads to an upregulation and release of CKLF1.[7][10]

  • CKLF1-CCR4 Interaction: CKLF1 binds to its receptor, CCR4, on immune cells like microglia.[7]

  • NLRP3 Activation: This CKLF1/CCR4 signaling cascade promotes the activation of the NLRP3 inflammasome, leading to an amplified inflammatory response and exacerbated tissue damage.[7][11]

  • This compound Intervention: this compound treatment downregulates the amount of CKLF1.[7][10] By reducing the available CKLF1, this compound effectively decreases the binding to CCR4, thereby suppressing the subsequent activation of the NLRP3 inflammasome and the release of IL-1β and TNF-α.[7][10]

IMM_H004_MOA Ischemia Ischemic Brain Injury CKLF1 ↑ CKLF1 Expression Ischemia->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 binds to NLRP3_Activation NLRP3 Inflammasome Activation CCR4->NLRP3_Activation Inflammation ↑ IL-1β, TNF-α (Neuroinflammation) NLRP3_Activation->Inflammation IMMH004 This compound IMMH004->CKLF1 downregulates Experimental_Workflow cluster_0 In Vitro / Ex Vivo Model cluster_1 In Vivo Model cluster_2 Downstream Analysis start Immune Cells (e.g., BMDMs, THP-1 cells) priming Signal 1: Priming (LPS, 3-4h) start->priming treatment Inhibitor Treatment (e.g., this compound) priming->treatment activation Signal 2: Activation (ATP or Nigericin, 1-2h) treatment->activation supernatant Collect Supernatant activation->supernatant cell_lysate Prepare Cell/Tissue Lysates activation->cell_lysate animal_model Disease Model (e.g., pMCAO in rats) animal_treatment Inhibitor Treatment (this compound, i.v.) animal_model->animal_treatment endpoint Endpoint & Tissue Collection animal_treatment->endpoint endpoint->cell_lysate elisa ELISA (IL-1β, IL-18, TNF-α) supernatant->elisa western Western Blot (Caspase-1, NLRP3, GSDMD) cell_lysate->western qpcr qPCR (NLRP3, IL-1β mRNA) cell_lysate->qpcr asc_speck ASC Speck Assay (Immunofluorescence) cell_lysate->asc_speck

References

Pharmacokinetics and Metabolism of IMM-H004: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMM-H004, a novel coumarin (B35378) derivative, has demonstrated significant potential as a neuroprotective agent for the treatment of cerebral ischemia.[1][2][3][4][5] A thorough understanding of its pharmacokinetic and metabolic profile is crucial for its continued development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a focus on its metabolic pathways and the pharmacological activity of its metabolites. All data presented is derived from in vivo and in vitro studies, primarily in rat models.

Pharmacokinetic Profile

This compound exhibits rapid distribution and is subject to extensive metabolism. Following intravenous administration in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), both this compound and its major metabolite, IMM-H004G, were quantified in plasma. The exposure to the glucuronide metabolite, IMM-H004G, was significantly higher than that of the parent drug.[1][3][4]

Table 1: Pharmacokinetic Parameters of this compound and IMM-H004G in MCAO/R Rats
ParameterThis compoundIMM-H004G
AUC (h*ng/mL) 1,638[1][3][4]28,948[1][3][4]
t½β (h) 0.42[1][3][4]6.61[1][3][4]

AUC: Area under the plasma concentration-time curve; t½β: Elimination half-life. Data obtained after a single intravenous administration of 10 mg/kg this compound citrate (B86180) in MCAO/R rats.

Metabolism

In vivo and in vitro studies have identified four primary metabolites of this compound in rats: two demethylated metabolites (M1 and M2), a glucuronide conjugate (IMM-H004G or M3), and a sulfated conjugate (M4).[1][2][3][4][5] The major metabolic pathway is glucuronidation, leading to the formation of IMM-H004G, which has been identified as the most abundant metabolite in both rats and cultured human hepatocytes.[1][2][3][4]

The formation of IMM-H004G is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1][2][4] Among the human UGT isoforms, UGT1A7, UGT1A9, UGT1A8, and UGT1A1 are primarily responsible for this conjugation.[1][2][4][6] Demethylation, a minor pathway, is mediated by cytochrome P450 (CYP450) enzymes.[3]

IMM_H004_Metabolism cluster_parent This compound cluster_pathways Metabolic Pathways cluster_metabolites Metabolites This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation UGT Enzymes (Major Pathway) Demethylation Demethylation This compound->Demethylation CYP450 Enzymes Sulfation Sulfation This compound->Sulfation IMM-H004G (M3) IMM-H004G (M3) Glucuronidation->IMM-H004G (M3) M1 & M2 M1 & M2 Demethylation->M1 & M2 M4 M4 Sulfation->M4 BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain IMM-H004_blood This compound IMM-H004_brain This compound IMM-H004_blood->IMM-H004_brain H+/OC Antiporter (Influx) IMM-H004G_blood IMM-H004G IMM-H004G_brain IMM-H004G IMM-H004G_blood->IMM-H004G_brain OATP1A2 & OATP2B1 (Influx) IMM-H004_brain->IMM-H004_blood P-gp (Efflux) Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model MCAO/R Rat Model Drug_Admin IV Administration (10 mg/kg) Animal_Model->Drug_Admin Sample_Collection Blood & Brain Samples Drug_Admin->Sample_Collection Sample_Prep Protein Precipitation Sample_Collection->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Systems Microsomes (Rat & Human) Hepatocytes (Human) Incubation Incubation with this compound Systems->Incubation Metabolite_ID Metabolite Identification Incubation->Metabolite_ID Metabolite_ID->Analysis Data Pharmacokinetic & Metabolism Data Analysis->Data

References

Technical Whitepaper: Cardiopulmonary Protective Effects of IMM-H004 Post-Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability, with subsequent cardiopulmonary complications significantly increasing patient morbidity. This document provides a comprehensive technical overview of the novel coumarin (B35378) derivative, IMM-H004, and its demonstrated cardiopulmonary protective effects following ischemic stroke. Preclinical studies have identified this compound as a promising therapeutic agent that mitigates not only cerebral injury but also associated heart and lung damage. The primary mechanism of action involves the modulation of the CKLF1/CCR4 signaling axis, leading to the suppression of the NLRP3 inflammasome and a subsequent reduction in the inflammatory cascade. This whitepaper consolidates the key quantitative data, details the experimental methodologies used to validate these findings, and visualizes the core signaling pathways implicated in the therapeutic action of this compound.

Core Mechanism of Action

This compound exerts its protective effects through a CKLF1-dependent anti-inflammatory pathway.[1][2] Following an ischemic event, the chemokine-like factor 1 (CKLF1) is upregulated, contributing to the inflammatory response. This compound intervenes by downregulating the binding of CKLF1 to its receptor, C-C chemokine receptor type 4 (CCR4).[1] This action suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key mediator of inflammatory responses in ischemic injury.[1] The inhibition of the NLRP3 inflammasome leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[2] This anti-inflammatory effect is observed not only in the brain but also in the heart and lungs, thereby reducing the severity of cardiopulmonary complications that often follow a stroke.[2] The protective pathway of this compound is also coordinated with the NF-κB signaling pathway.[2][3]

Quantitative Data Summary

The efficacy of this compound has been quantified across several preclinical studies in rat models of permanent middle cerebral artery occlusion (pMCAO). The following tables summarize the key findings on its effects on brain injury, cardiopulmonary complications, and inflammatory markers.

Table 3.1: Effects of this compound on Brain Injury in Aged Rats Post-pMCAO
ParameterModel GroupThis compound (2 mg/kg)This compound (4 mg/kg)This compound (8 mg/kg)
Infarction Area (%) 35.2 ± 4.128.1 ± 3.521.3 ± 3.2**15.4 ± 2.8***
Edema Ratio (%) 20.1 ± 2.515.3 ± 2.111.2 ± 1.8 7.9 ± 1.5***
Neurological Score 14.5 ± 1.211.3 ± 1.18.7 ± 1.0 6.5 ± 0.9

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Model Group. Data adapted from studies on aged rats subjected to pMCAO.[3]

Table 3.2: Cardiopulmonary Protective Effects of this compound in Aged Rats Post-pMCAO
ParameterOrganModel GroupThis compound (4 mg/kg)
LDH Level (U/L) Heart452.3 ± 45.1289.7 ± 32.5**
CKLF1 Expression (%) Heart285.4 ± 25.3152.1 ± 18.9
CKLF1 Expression (%) Lung310.2 ± 28.7168.9 ± 20.1

**p < 0.01, ***p < 0.001 vs. Model Group. LDH (Lactate dehydrogenase) is a marker of tissue damage.[4]

Table 3.3: Effect of this compound on Inflammatory Cytokines in the Brain of Aged Rats
CytokineModel Group (pg/mL)This compound (4 mg/kg) (pg/mL)
IL-1β 125.4 ± 10.275.3 ± 8.1
TNF-α 210.7 ± 15.8130.5 ± 12.4

***p < 0.001 vs. Model Group.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cardiopulmonary protective effects of this compound.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

The standard pMCAO model of focal ischemia was utilized in rats to simulate stroke.[1]

  • Animal Preparation: Adult male Sprague-Dawley rats were anesthetized.

  • Surgical Procedure: A midline incision was made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA was ligated and transected. A nylon monofilament suture with a rounded tip was inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: this compound was administered intravenously at specified time points post-ischemia, typically at 6 hours.[1]

  • Outcome Measures: Behavioral assessments, euthanasia, and tissue collection were performed at various time points, such as 9 hours or 72 hours, post-ischemia.[1][2]

Measurement of Infarct Volume
  • Brain Slicing: Rat brains were sectioned into coronal slices.

  • TTC Staining: The slices were incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.[2] TTC stains viable tissue red, leaving the infarcted area unstained (white).

  • Image Analysis: The stained sections were imaged, and the infarct area was measured using image analysis software. The total infarct volume was calculated by integrating the infarct areas across all slices.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA was used to quantify the levels of pro-inflammatory cytokines.[1][2]

  • Sample Preparation: Brain, heart, and lung tissues were homogenized in lysis buffer and centrifuged to collect the supernatant.

  • Assay Procedure: Commercially available ELISA kits for IL-1β and TNF-α were used according to the manufacturer's instructions.

  • Data Analysis: The optical density was measured using a microplate reader, and cytokine concentrations were determined by comparison with a standard curve.

Western Blotting

Western blotting was employed to measure the protein expression levels of key signaling molecules.[2]

  • Protein Extraction and Quantification: Total protein was extracted from tissue homogenates, and the concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against CKLF1, CCR4, NLRP3, NF-κB, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) kit, and the band intensities were quantified using densitometry software.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the action of this compound.

Diagram 5.1: this compound Mechanism of Action

IMM_H004_Mechanism cluster_stroke Ischemic Stroke cluster_pathway Inflammatory Cascade cluster_drug Therapeutic Intervention cluster_outcome Protective Effects stroke Ischemic Stroke CKLF1 CKLF1 Upregulation stroke->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 NFkB NF-κB Pathway CCR4->NFkB Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Inflammation Brain Neuroprotection Inflammation->Brain Cardio Cardioprotection Inflammation->Cardio Pulmo Pulmonary Protection Inflammation->Pulmo NFkB->Inflammation IMMH004 This compound IMMH004->CKLF1 downregulates IMMH004->CCR4 inhibits binding IMMH004->Brain IMMH004->Cardio IMMH004->Pulmo

Caption: this compound signaling pathway post-stroke.

Diagram 5.2: Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_model Model & Treatment cluster_assessment Assessment cluster_mechanism Mechanism Analysis pMCAO pMCAO Stroke Model in Rats Treatment This compound Administration (i.v. at 6h post-stroke) pMCAO->Treatment Behavior Behavioral Tests (Neurological Scoring) Treatment->Behavior Imaging TTC Staining (Infarct Volume) Treatment->Imaging Histo Histopathology (HE & Nissl Staining) Treatment->Histo ELISA ELISA (IL-1β, TNF-α) Treatment->ELISA WB Western Blot (CKLF1, NLRP3, NF-κB) Treatment->WB qPCR qRT-PCR (Gene Expression) Treatment->qPCR

References

The Potential Role of IMM-H004 in Downregulating CKLF1 Expression in Rheumatoid Arthritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Emerging evidence points to the pro-inflammatory chemokine-like factor 1 (CKLF1) as a significant contributor to the pathogenesis of RA, with elevated expression observed in the synovial tissue of patients. IMM-H004, a novel coumarin (B35378) derivative, has demonstrated a clear mechanism of action in downregulating CKLF1 and inhibiting subsequent inflammatory cascades in preclinical models of cerebral ischemia. While direct studies of this compound in RA are currently absent from the literature, its established role as a CKLF1-pathway inhibitor presents a compelling hypothesis for its therapeutic potential in rheumatoid arthritis. This technical guide will synthesize the available data on CKLF1's role in RA and the known mechanisms of this compound, providing a comprehensive overview for researchers and drug development professionals. We will detail the signaling pathways, present quantitative data from relevant studies, and outline key experimental protocols to facilitate further investigation into this promising therapeutic strategy.

Introduction: The CKLF1 Axis in Rheumatoid Arthritis

Chemokine-like factor 1 (CKLF1) is a pro-inflammatory chemokine that has been increasingly implicated in the pathology of various inflammatory diseases. In the context of rheumatoid arthritis, studies have revealed a significant upregulation of CKLF1 in the synovium of RA patients compared to healthy controls.[1][2] This increased expression correlates with markers of inflammation such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), suggesting a direct role for CKLF1 in the inflammatory state and clinical symptoms of RA.[1][2]

CKLF1 exerts its biological effects primarily through its interaction with the C-C chemokine receptor type 4 (CCR4).[1][3] The CKLF1/CCR4 signaling axis is known to activate several downstream pathways pivotal to the inflammatory response, including the NF-κB, MAPK, and PI3K/AKT pathways.[3][4] These pathways are well-established drivers of synovial inflammation, pannus formation, and joint destruction in RA.[5] Therefore, targeting the CKLF1/CCR4 axis presents a novel and promising therapeutic avenue for the treatment of rheumatoid arthritis.

This compound: A Novel CKLF1 Inhibitor

This compound is a novel coumarin derivative that has been identified as a potent inhibitor of the CKLF1 pathway.[6][7] Preclinical studies in models of permanent focal cerebral ischemia have demonstrated that this compound exerts its neuroprotective and anti-inflammatory effects by downregulating the expression of CKLF1.[7] This action mitigates the inflammatory cascade by reducing the activation of the NLRP3 inflammasome and the NF-κB pathway.[6][7] Given the shared signaling mechanisms between neuroinflammation and the inflammatory synovitis of RA, there is a strong rationale for investigating this compound as a potential therapeutic agent for this debilitating autoimmune disease.

Proposed Mechanism of Action of this compound in Rheumatoid Arthritis

Based on the established role of CKLF1 in RA and the known mechanism of this compound, we propose the following signaling pathway for its potential therapeutic effect in RA:

IMM_H004_RA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CKLF1 CKLF1 CCR4 CCR4 CKLF1->CCR4 Binding & Activation IMM_H004 This compound IMM_H004->CKLF1 Inhibition PI3K_AKT PI3K/AKT Pathway CCR4->PI3K_AKT MAPK MAPK Pathway (ERK, JNK, p38) CCR4->MAPK NFkB NF-κB Pathway CCR4->NFkB PI3K_AKT->NFkB MAPK->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Upregulation of Gene Expression Synovial_Inflammation Synovial Inflammation & Joint Destruction Inflammatory_Cytokines->Synovial_Inflammation

Proposed signaling pathway of this compound in Rheumatoid Arthritis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CKLF1 in arthritis and this compound in inflammatory models.

Table 1: CKLF1 and CCR4 mRNA Expression in Synovial Tissue

Patient GroupnCKLF1 mRNA (Relative Expression)CCR4 mRNA (Relative Expression)
Rheumatoid Arthritis (RA)15Significantly UpregulatedSignificantly Upregulated
Osteoarthritis (OA)16Significantly UpregulatedNo Significant Change
Ankylosing Spondylitis (AS)10Significantly UpregulatedNo Significant Change
Control11BaselineBaseline
Data derived from a study on human synovial tissue.[1]

Table 2: Effect of this compound on CKLF1 and Inflammatory Cytokine Expression (in a cerebral ischemia model)

Treatment GroupCKLF1 Expressionp-NF-κB ExpressionIL-1β ExpressionTNF-α Expression
ShamBaselineBaselineBaselineBaseline
Model (pMCAO)IncreasedIncreasedIncreasedIncreased
This compound (10 mg/kg)DecreasedDecreasedDecreasedDecreased
Data derived from Western blot analysis in a rat model of permanent middle cerebral artery occlusion (pMCAO).[7]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

Quantitative Real-Time PCR (qRT-PCR) for CKLF1 and CCR4 mRNA

This protocol is adapted from studies analyzing gene expression in human synovial tissue.[1]

Objective: To quantify the relative mRNA expression levels of CKLF1 and CCR4 in synovial tissue samples.

Procedure:

  • Tissue Homogenization: Fresh synovial tissue samples are immediately placed in RNAlater solution and stored at -80°C. For RNA extraction, tissues are homogenized in a lysis buffer using a tissue homogenizer.

  • RNA Extraction: Total RNA is extracted from the homogenized tissue using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by agarose (B213101) gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Specific primers for CKLF1, CCR4, and a housekeeping gene (e.g., GAPDH) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_qc Quality Control cluster_analysis Analysis Tissue_Collection Synovial Tissue Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization RNA_Extraction Total RNA Extraction Homogenization->RNA_Extraction RNA_Quantification RNA Quantification & Purity Check RNA_Extraction->RNA_Quantification RNA_Integrity RNA Integrity Assessment RNA_Quantification->RNA_Integrity cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Integrity->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt method) qPCR->Data_Analysis

Workflow for qRT-PCR analysis of synovial tissue.
Western Blotting for CKLF1 and NF-κB

This protocol is based on studies investigating the effect of this compound on protein expression.[7]

Objective: To determine the protein levels of CKLF1 and phosphorylated NF-κB (p-NF-κB) in tissue lysates.

Procedure:

  • Protein Extraction: Tissue samples are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysates are then centrifuged to pellet cellular debris.

  • Protein Quantification: The total protein concentration in the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for CKLF1, p-NF-κB, total NF-κB, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged with a chemiluminescence imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of target proteins is normalized to the loading control.

Future Directions and Conclusion

The evidence presented in this guide strongly suggests that CKLF1 is a key player in the inflammatory pathology of rheumatoid arthritis. The demonstrated ability of this compound to downregulate CKLF1 and its associated inflammatory signaling pathways in other disease models provides a solid foundation for its investigation as a novel therapeutic for RA.

Future research should focus on:

  • In vitro studies: Evaluating the effect of this compound on CKLF1 expression and downstream signaling in synovial fibroblasts and immune cells from RA patients.

  • Preclinical in vivo studies: Assessing the efficacy of this compound in animal models of arthritis, such as collagen-induced arthritis in rodents.

  • Pharmacokinetic and pharmacodynamic studies: Determining the optimal dosing and delivery of this compound for targeting synovial tissue.

References

Methodological & Application

Application Notes and Protocols for IMM-H004 In Vivo Experiments in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments using the novel neuroprotective agent IMM-H004 in rat models of cerebral ischemia. The information is compiled from multiple studies to guide researchers in designing and executing robust preclinical evaluations.

Introduction

This compound is a novel 3-piperazinyl coumarin (B35378) derivative currently under development for the treatment of cerebral ischemia.[1] Preclinical studies in rats have demonstrated its neuroprotective effects, which are attributed to its anti-inflammatory properties.[1][2] this compound has been shown to prevent brain damage by activating the anti-inflammatory CKLF1/CCR4 pathway.[1][2] It also inhibits apoptosis and maintains the integrity of synaptic structures.[1] Interestingly, its major metabolite, IMM-H004G, exhibits similar neuroprotective activity and has a significantly higher exposure in the brain than the parent compound.[1][3]

Mechanism of Action: CKLF1/CCR4 Signaling Pathway

This compound exerts its neuroprotective and anti-inflammatory effects by modulating the Chemokine-like factor 1 (CKLF1) and C-C chemokine receptor type 4 (CCR4) signaling pathway. In the context of cerebral ischemia, CKLF1 expression increases, leading to the activation of the NLRP3 inflammasome and subsequent inflammatory responses.[2] this compound intervenes by downregulating the binding of CKLF1 to CCR4, which in turn suppresses the activation of the NLRP3 inflammasome and reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[2][4][5]

IMM_H004_Pathway cluster_0 Cerebral Ischemia cluster_1 Cellular Response cluster_2 Therapeutic Intervention Ischemia Ischemia CKLF1 CKLF1 Activation Ischemia->CKLF1 CCR4 CCR4 CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Inflammation Inflammation (IL-1β, TNF-α) NLRP3->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis IMM_H004 This compound IMM_H004->CCR4 Inhibits Binding

Figure 1: this compound Signaling Pathway in Cerebral Ischemia.

In Vivo Experimental Protocols

The following protocols are based on established methodologies for evaluating the efficacy of this compound in rat models of cerebral ischemia.

Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

The MCAO/R model is a widely used method to induce focal cerebral ischemia in rats, mimicking the conditions of stroke in humans.

Materials:

  • Male Sprague-Dawley rats (260–280 g)[1]

  • Anesthesia: Isoflurane[1]

  • 4-0 monofilament nylon suture with a rounded tip

  • Stereotactic instrument (optional, for intracerebroventricular injections)[1]

  • Physiological saline[5]

Procedure:

  • Anesthesia: Anesthetize the rats with isoflurane (B1672236) (2% for maintenance) in a mixture of nitrous oxide and oxygen (70:30).[5]

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a 4-0 monofilament nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • Maintain the occlusion for 1 hour.[3]

    • After the occlusion period, gently withdraw the suture to allow for reperfusion.

  • Sham Operation: Perform the same surgical procedure on sham-operated rats, but do not advance the suture to occlude the MCA.

Drug Administration

This compound citrate (B86180) is typically dissolved in physiological saline for in vivo experiments.[5]

Routes of Administration:

  • Intravenous (IV) Injection: Administer this compound via the tail vein. A common effective dose is 10 mg/kg.[3][4] Administration is often performed immediately after reperfusion.[3]

  • Intracerebroventricular (ICV) Injection: For direct brain delivery, this compound can be dissolved in artificial cerebrospinal fluid (aCSF) and injected into the lateral ventricle using a stereotactic instrument.[1] A reported dose is 3.8 μg/kg in a 5 μL volume.[1]

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization mcao MCAO/R Surgery (1h occlusion) acclimatization->mcao drug_admin This compound Administration (e.g., 10 mg/kg IV) mcao->drug_admin outcome Outcome Assessment drug_admin->outcome end End outcome->end

Figure 2: General Experimental Workflow for this compound Evaluation.
Endpoint Measurements and Assessments

A variety of methods can be used to assess the neuroprotective effects of this compound.

1. Infarct Volume Assessment (TTC Staining):

  • Purpose: To quantify the extent of brain tissue damage.

  • Procedure:

    • Euthanize rats at a predetermined time point (e.g., 24 or 72 hours post-MCAO).[5]

    • Harvest the brains and slice them into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

    • Healthy tissue will stain red, while infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct area using image analysis software.

2. Neurological Deficit Scoring:

  • Purpose: To assess functional recovery.

  • Procedure: Use a standardized scoring system, such as the Zea Longa five-point scale, to evaluate neurological deficits at various time points post-surgery.[4][5]

3. Behavioral Tests:

  • Purpose: To evaluate cognitive and motor function.

  • Examples: Morris water maze, rotarod test, open field test.

4. Biochemical Assays (ELISA):

  • Purpose: To measure the levels of inflammatory cytokines.

  • Procedure:

    • Collect brain tissue (e.g., hippocampus, cortex, striatum) and homogenize.[4][5]

    • Use commercially available ELISA kits to quantify the concentrations of IL-1β and TNF-α.[4][5]

5. Histological and Immunohistochemical Staining:

  • Purpose: To examine neuronal survival and protein expression.

  • Procedures:

    • Nissl Staining: To visualize neuronal cell bodies and assess cell loss.[2][5]

    • Immunohistochemistry/Immunofluorescence: To detect the expression and localization of specific proteins, such as CKLF1 and CCR4.[2][5]

6. Molecular Biology (Western Blotting and qPCR):

  • Purpose: To quantify the expression of target proteins and genes.

  • Procedures:

    • Western Blotting: To measure the protein levels of CKLF1, CCR4, p-NF-κB, IL-1β, and TNF-α.[5]

    • Quantitative RT-PCR (qPCR): To measure the mRNA expression levels of CKLF1, IL-1β, and TNF-α.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite IMM-H004G in MCAO/R Rats [3][6]

ParameterThis compoundIMM-H004G
AUC (h*ng/mL) 1,63828,948
t½β (h) 0.426.61

Table 2: Efficacy of this compound in a Rat Model of Permanent Focal Cerebral Ischemia (pMCAO) [4][5]

Treatment GroupDoseInfarct Area Reduction (%)Neurological Score Improvement
This compound 5 mg/kgSignificantSignificant
This compound 10 mg/kgSignificantSignificant
This compound 20 mg/kgSignificantSignificant

Table 3: Effect of this compound on Inflammatory Cytokines in the Brains of pMCAO Rats [4][5]

Brain RegionCytokinepMCAO ModelThis compound (10 mg/kg)
Hippocampus IL-1βMarkedly IncreasedSignificantly Reduced
TNF-αMarkedly IncreasedSignificantly Reduced
Cortex IL-1βMarkedly IncreasedSignificantly Reduced
TNF-αMarkedly IncreasedSignificantly Reduced
Striatum IL-1βMarkedly IncreasedSignificantly Reduced
TNF-αMarkedly IncreasedSignificantly Reduced

Conclusion

The provided protocols and data offer a comprehensive guide for conducting in vivo research on this compound in rat models of cerebral ischemia. The methodologies are well-established and have been successfully used to demonstrate the neuroprotective and anti-inflammatory efficacy of this promising drug candidate. Adherence to these detailed protocols will facilitate reproducible and reliable preclinical data generation, which is crucial for the further development of this compound as a potential therapeutic for ischemic stroke.

References

Application Notes and Protocols: Optimal Dosage of IMM-H004 in a Rat pMCAO Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the optimal dosage of IMM-H004, a novel coumarin (B35378) derivative, in a rat model of permanent middle cerebral artery occlusion (pMCAO). The information compiled is based on preclinical studies investigating the neuroprotective effects of this compound in ischemic stroke.

Introduction

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action involves the modulation of inflammatory pathways, specifically by targeting the CKLF1/CCR4 axis, which in turn suppresses the activation of the NLRP3 inflammasome and subsequent inflammatory responses.[1] This document outlines the optimal dosage, administration protocols, and detailed methodologies for evaluating the efficacy of this compound in a rat pMCAO model.

I. Optimal Dosage and Administration

Preclinical studies have identified an effective therapeutic dosage window for this compound in a rat pMCAO model.

Table 1: this compound Dosage and Administration Summary

ParameterRecommendationNotes
Effective Dosage Range 5, 10, and 20 mg/kgIntravenous (i.v.) administration.
Optimal Dosage 10 mg/kgConsistently shows significant reduction in infarct volume and neurological deficits.[2]
Administration Vehicle Physiological salineThis compound citrate (B86180) is dissolved in saline.[2]
Timing of Administration 6 hours post-pMCAOAdministration at this time point has been shown to be effective.[1]
Therapeutic Window 0 - 6 hours post-pMCAOTreatment initiated within this window demonstrates protective effects.[2]

II. Experimental Protocols

A. Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a standard model for preclinical stroke research.[1]

Materials:

  • Male Sprague-Dawley rats (250-280 g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament suture with a rounded tip

  • Surgical microscope

  • Standard surgical instruments (scissors, forceps, vessel clips)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce a 4-0 nylon monofilament suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.

  • Secure the filament in place to create a permanent occlusion.

  • Suture the incision and allow the animal to recover from anesthesia. Sham-operated rats undergo the same procedure without the insertion of the filament.

Diagram 1: Experimental Workflow for pMCAO and this compound Treatment

pMCAO_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_evaluation Evaluation pMCAO pMCAO Surgery Recovery Post-operative Recovery pMCAO->Recovery Suture incision Treatment This compound Administration (5, 10, or 20 mg/kg, i.v.) Recovery->Treatment 6 hours post-ischemia Behavioral Neurobehavioral Tests Treatment->Behavioral Evaluation at specific time points Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice Analysis Histological & Molecular Analysis Sacrifice->Analysis

A flowchart of the experimental procedure from pMCAO surgery to final analysis.

B. Neurobehavioral Assessment

To quantify the extent of neurological deficit following pMCAO and the therapeutic effect of this compound, a battery of behavioral tests should be performed by an observer blinded to the experimental groups.

1. Modified Neurological Severity Score (mNSS):

This is a composite score evaluating motor, sensory, reflex, and balance functions. The total score ranges from 0 (no deficit) to 18 (maximal deficit).

2. Garcia Score:

This scoring system assesses six aspects of neurological function: spontaneous activity, symmetry in the movement of four limbs, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch. Scores range from 3 to 18, with a lower score indicating a more severe deficit.

3. Bederson Score:

A simpler scoring system that evaluates forelimb flexion, resistance to lateral push, and circling behavior. Scores typically range from 0 to 3.

C. Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the volume of the ischemic infarct.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the designated endpoint (e.g., 24 or 72 hours post-pMCAO), euthanize the rat and perfuse transcardially with cold saline.

  • Carefully remove the brain and chill it at -20°C for 20-30 minutes to facilitate slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres in each slice.

  • Calculate the infarct volume, often corrected for edema: Corrected Infarct Volume (%) = [(Area of Contralateral Hemisphere) - (Non-infarcted Area of Ipsilateral Hemisphere)] / (2 x Area of Contralateral Hemisphere) x 100

D. Histological Assessment of Neuronal Loss (Nissl Staining)

Nissl staining is used to assess the extent of neuronal damage and loss in the ischemic penumbra.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Cresyl violet solution (or other Nissl stain)

  • Microtome or cryostat

  • Microscope

Procedure:

  • Perfuse the rat transcardially with saline followed by 4% PFA.

  • Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.

  • Cut coronal sections (e.g., 20-30 µm) through the ischemic region.

  • Mount the sections on slides and perform Nissl staining with cresyl violet.

  • Dehydrate the sections and coverslip.

  • Examine the sections under a microscope. Healthy neurons will have a distinct morphology with well-defined Nissl bodies, while damaged neurons will appear shrunken, pyknotic, and exhibit loss of Nissl substance.

  • Quantify the number of viable neurons in specific brain regions (e.g., cortex, striatum) to assess the neuroprotective effect of this compound.

III. Mechanistic Studies

The neuroprotective effect of this compound is attributed to its anti-inflammatory properties. The following protocols can be used to investigate the underlying molecular mechanisms.

A. Measurement of Inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in brain tissue.

Procedure:

  • Homogenize brain tissue from the ischemic hemisphere in an appropriate lysis buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the total protein concentration of the supernatant.

  • Use commercially available ELISA kits for rat IL-1β and TNF-α according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein concentration.

B. Immunohistochemistry (IHC) for CKLF1

IHC can be used to visualize the expression and localization of Chemokine-like factor 1 (CKLF1) in brain tissue.

Procedure:

  • Use brain sections prepared as for Nissl staining.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking solution (e.g., serum from the secondary antibody host species).

  • Incubate the sections with a primary antibody against CKLF1 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Mount and visualize using a fluorescence microscope.

C. Western Blot for NLRP3 Inflammasome and NF-κB Pathway Proteins

Western blotting can be used to quantify the protein expression levels of key components of the NLRP3 inflammasome (NLRP3, Caspase-1) and the NF-κB signaling pathway (p-NF-κB, NF-κB).

Procedure:

  • Prepare protein lysates from brain tissue as described for ELISA.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against NLRP3, Caspase-1, p-NF-κB, NF-κB, and a loading control (e.g., β-actin or GAPDH).

  • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify band intensities and normalize to the loading control.

Diagram 2: this compound Signaling Pathway

IMM_H004_Pathway cluster_ischemia Ischemic Stroke (pMCAO) cluster_drug Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 Upregulates IMMH004 This compound IMMH004->CKLF1 Inhibits Binding to CCR4 CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 NFkB NF-κB Activation CCR4->NFkB Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Inflammation NFkB->Inflammation NeuronalInjury Neuronal Injury & Cell Death Inflammation->NeuronalInjury Induces

The proposed signaling pathway of this compound in ischemic stroke.

IV. Data Presentation

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be used to determine the significance of the observed differences between experimental groups.

Table 2: Example Data Table for Neurobehavioral Scores

Treatment GroupnmNSS Score (24h)Garcia Score (24h)
Sham100.5 ± 0.217.5 ± 0.5
pMCAO + Vehicle1012.3 ± 1.58.2 ± 1.1
pMCAO + this compound (5 mg/kg)109.8 ± 1.210.5 ± 0.9
pMCAO + this compound (10 mg/kg)107.5 ± 1.0 12.8 ± 1.3
pMCAO + this compound (20 mg/kg)107.9 ± 1.1 12.1 ± 1.2
*p < 0.05, *p < 0.01 vs. pMCAO + Vehicle

Table 3: Example Data Table for Infarct Volume and Cytokine Levels

Treatment GroupnInfarct Volume (%)IL-1β (pg/mg protein)TNF-α (pg/mg protein)
Sham10050 ± 1080 ± 15
pMCAO + Vehicle1035.2 ± 4.5250 ± 30400 ± 45
pMCAO + this compound (10 mg/kg)1018.5 ± 3.2 120 ± 20210 ± 30**
*p < 0.01 vs. pMCAO + Vehicle

V. Conclusion

These application notes provide a framework for investigating the optimal dosage and neuroprotective mechanisms of this compound in a rat model of permanent focal cerebral ischemia. The detailed protocols for the pMCAO model, behavioral assessments, and histological and molecular analyses will enable researchers to robustly evaluate the therapeutic potential of this compound for the treatment of ischemic stroke.

References

Application Notes and Protocols for Intravenous IMM-H004 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of IMM-H004 in animal models of cerebral ischemia. The protocols detailed below are based on published preclinical research and are intended to guide researchers in designing and executing similar studies.

Introduction

This compound is a novel coumarin (B35378) derivative with demonstrated neuroprotective effects in animal models of ischemic stroke.[1][2] Administered intravenously, it has been shown to mitigate brain injury and improve neurological outcomes.[3][4] This document summarizes the key findings from animal studies, including pharmacokinetic profiles, efficacy data, and the underlying mechanism of action. Detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from intravenous this compound animal studies.

Pharmacokinetic Parameters in Rats

Following a single intravenous injection in transient middle cerebral artery occlusion/reperfusion (MCAO/R) rats, this compound is rapidly metabolized into its active glucuronide metabolite, IMM-H004G.[5][6] IMM-H004G exhibits a significantly longer half-life and greater plasma exposure compared to the parent compound.[5][6]

Compound Dose (mg/kg) AUC (h*ng/mL) t½ (h)
This compound101,6380.42
IMM-H004G1028,9486.61
Data obtained from studies in MCAO/R rats.[5][6]
Efficacy in Rat Model of Cerebral Ischemia (MCAO/R)

Intravenous administration of this compound has been shown to reduce infarct volume and improve neurological function in a dose-dependent manner in rats subjected to MCAO/R.

Dose (mg/kg) Treatment Time Post-Ischemia Infarct Volume Reduction (%) Neurological Score Improvement
1.53 days pre-treatment (daily)Significant neuronal protectionSignificantly improved behavioral deficits
33 days pre-treatment (daily)Dose-dependent neuronal protectionDose-dependent improvement in behavioral deficits
56 hoursSignificant reductionSignificant improvement
63 days pre-treatment (daily)Dose-dependent neuronal protectionDose-dependent improvement in behavioral deficits
106 hoursSignificant reductionSignificant improvement
206 hoursSignificant reductionSignificant improvement
Data compiled from multiple studies.[3][4] Neurological scores were assessed using scales such as the Zea Longa score.[4][7]
Toxicology Profile

Specific LD50 (median lethal dose) and MTD (maximum tolerated dose) values for intravenous administration of this compound in animals are not available in the reviewed public literature. However, studies have reported the use of doses up to 20 mg/kg in rats without mentioning significant adverse effects, suggesting a favorable safety profile within this therapeutic range.[4] Further dedicated toxicology studies are required to formally establish the MTD and LD50.

Mechanism of Action: CKLF1/CCR4-Mediated NLRP3 Inflammasome Inhibition

This compound exerts its neuroprotective effects by targeting the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling axis, which plays a critical role in the inflammatory cascade following cerebral ischemia.[1][2] Ischemia leads to an upregulation of CKLF1 in neurons.[8] CKLF1 then binds to its receptor, CCR4, on immune cells, activating the NLRP3 inflammasome.[1][2][9] This activation leads to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18, exacerbating neuronal damage.[1] this compound intervenes by downregulating the binding of CKLF1 to CCR4, thereby suppressing the activation of the NLRP3 inflammasome and subsequent inflammatory response.[1][2]

IMM_H004_Pathway cluster_0 Ischemic Brain cluster_1 Immune Cell Ischemia Ischemia CKLF1_up CKLF1 Upregulation (in Neurons) Ischemia->CKLF1_up CKLF1 CKLF1 CKLF1_up->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage IMM_H004 This compound IMM_H004->CCR4 Inhibits Binding

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving the intravenous administration of this compound.

Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

This model is widely used to mimic focal cerebral ischemia in humans.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Heating pad

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the animal to recover in a warm cage with free access to food and water.

Intravenous Administration of this compound

Materials:

  • This compound citrate (B86180) salt

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Dissolve this compound citrate in sterile saline to the desired concentration (e.g., 5 mg/mL).

  • Warm the solution to room temperature before injection.

  • Gently restrain the rat and locate the lateral tail vein.

  • Wipe the injection site with an alcohol swab.

  • Insert the needle into the tail vein and slowly inject the this compound solution. The volume of injection will depend on the rat's body weight and the desired dose.

  • Administer the injection at the predetermined time point relative to the ischemic insult (e.g., 6 hours post-reperfusion).

Assessment of Neuroprotective Efficacy

4.3.1. Infarct Volume Measurement (TTC Staining)

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

Procedure:

  • At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the rat and perfuse the brain with cold saline.

  • Carefully remove the brain and chill it at -20°C for 30 minutes.

  • Slice the brain into 2-mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software.

4.3.2. Neurological Deficit Scoring

Neurological function can be assessed using a variety of scoring systems. The Zea Longa 5-point scale is commonly used:

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous walking and a depressed level of consciousness.

Pharmacokinetic Study

Procedure:

  • Administer this compound intravenously as described in section 4.2.

  • Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of this compound and its metabolites using a validated analytical method such as LC-MS/MS.

  • Calculate pharmacokinetic parameters (AUC, t½, etc.) using appropriate software.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for an in vivo efficacy study of this compound and the logical relationship between the experimental components.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization MCAO_Surgery MCAO Surgery (Induce Ischemia) Reperfusion Reperfusion MCAO_Surgery->Reperfusion IV_Administration Intravenous Administration (this compound or Vehicle) Reperfusion->IV_Administration Behavioral_Tests Neurological Assessment (e.g., Zea Longa Score) IV_Administration->Behavioral_Tests Euthanasia Euthanasia & Brain Collection Behavioral_Tests->Euthanasia TTC_Staining Infarct Volume Measurement (TTC Staining) Euthanasia->TTC_Staining Data_Analysis Data Analysis & Interpretation TTC_Staining->Data_Analysis

Caption: In Vivo Efficacy Study Workflow.

Logical_Relationship IV_Dose This compound Dose PK_Profile Pharmacokinetic Profile (AUC, t½) IV_Dose->PK_Profile Mechanism Mechanism of Action (CKLF1/CCR4 Inhibition) PK_Profile->Mechanism Efficacy_Outcomes Efficacy Outcomes Mechanism->Efficacy_Outcomes Infarct_Volume Reduced Infarct Volume Efficacy_Outcomes->Infarct_Volume Neuro_Score Improved Neurological Score Efficacy_Outcomes->Neuro_Score

Caption: Logical Relationship of Study Components.

References

Application Notes and Protocols for IMM-H004 in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-H004 is a novel coumarin (B35378) derivative that has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia.[1][2][3] Preclinical studies have shown its potential as a therapeutic agent for ischemic stroke by mitigating inflammatory responses and neuronal damage.[1][4] These application notes provide detailed protocols for the in vitro evaluation of this compound on neuronal cell lines, enabling researchers to investigate its mechanism of action and therapeutic efficacy in a controlled cellular environment.

The primary mechanism of this compound involves the modulation of inflammatory pathways. It has been shown to downregulate the binding of Chemokine-like factor 1 (CKLF1) to its receptor C-C chemokine receptor type 4 (CCR4).[1] This action suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response that can exacerbate neuronal injury.[1] Additionally, this compound has been found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and downstream signaling pathways involving MAPKs and NF-κB.[2] Its active glucuronide metabolite, IMM-H004G, also exhibits similar neuroprotective activities, contributing to the sustained efficacy of the parent compound.[3][5]

These protocols are designed for use with common neuronal cell lines such as SH-SY5Y and PC12, and can be adapted for other relevant cell types, including human brain microvascular endothelial cells (HBMECs).[2][3][5]

Data Presentation

The following table summarizes the key in vitro and in vivo findings for this compound, providing a basis for experimental design and data comparison.

Model System Key Findings Assays Performed Reference
Oxygen-Glucose Deprivation (OGD) Injured PC12 CellsThis compound and its metabolite IMM-H004G exhibit neuroprotective activity.Cell Viability Assays[3][5]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HBMEC CellsThis compound treatment was evaluated to avoid severe cell damage.Cell Viability Assays[2]
Rat Model of Permanent Focal Ischemia (pMCAO)This compound treatment provided significant protection against ischemic stroke.TTC Staining, Behavioral Tests, ELISA, Nissl Staining, Immunohistochemistry, Immunofluorescence, qRT-PCR, Western Blotting, Co-IP[1]
Rat Model of Transient Middle Cerebral Artery Occlusion/Reperfusion (tMCAO/R)This compound significantly alleviated infarct volume and improved neurological deficits.Infarct Volume Measurement, Neurological Deficit Scoring, Western Blotting, ELISA[2]
Aged Rat Model of Permanent Focal Cerebral IschemiaThis compound protected against brain injury and reduced inflammation.DWI Imaging, Nissl Staining, Immunofluorescence, ELISA[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of this compound and a general experimental workflow for its in vitro application.

IMM_H004_Pathway1 cluster_membrane Cell Membrane CCR4 CCR4 NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 CKLF1 CKLF1 CKLF1->CCR4 IMMH004 This compound IMMH004->CKLF1 inhibits binding Neuroprotection Neuroprotection IMMH004->Neuroprotection Inflammation Pro-inflammatory Cytokine Release (IL-1β, TNF-α) NLRP3->Inflammation Inflammation->Neuroprotection leads to...

Caption: CKLF1/CCR4/NLRP3 Inflammasome Pathway Modulation by this compound.

IMM_H004_Pathway2 cluster_stress Ischemic Stress Stress Ischemia/Reperfusion (e.g., OGD/R) VCAM1 VCAM-1 Expression Stress->VCAM1 MAPK JNK/p38 MAPK Phosphorylation Stress->MAPK VCAM1->MAPK NFkB NF-κB Translocation MAPK->NFkB Inflammation Neuroinflammation NFkB->Inflammation IMMH004 This compound IMMH004->VCAM1 inhibits IMMH004->MAPK inhibits IMMH004->NFkB inhibits

Caption: Inhibition of VCAM-1 and MAPK/NF-κB Pathway by this compound.

Experimental_Workflow cluster_assays Assays Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Induction Induce Neuronal Injury (e.g., OGD/R) Start->Induction Treatment Treat with this compound (Dose-response & Time-course) Induction->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Assess Viability Western Protein Expression (Western Blot) Analysis->Western Analyze Pathways IF Protein Localization (Immunofluorescence) Analysis->IF Visualize Proteins ELISA Cytokine Levels (ELISA) Analysis->ELISA Measure Inflammation

Caption: General Experimental Workflow for In Vitro this compound Studies.

Experimental Protocols

Neuronal Cell Culture (SH-SY5Y Example)

This protocol describes the standard procedure for culturing the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cell line

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75) and plates (6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Maintain SH-SY5Y cells in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and plate at a desired density (e.g., 1:5 to 1:10 split).

  • Change the medium every 2-3 days.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol simulates ischemic/reperfusion injury in vitro.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y)

  • Glucose-free DMEM

  • Deionized water (for rinsing)

  • Anaerobic chamber or gas-pack system (e.g., 95% N₂, 5% CO₂)

  • Complete culture medium

Protocol:

  • Plate cells in appropriate culture plates and allow them to adhere for 24 hours.

  • Wash the cells three times with glucose-free DMEM.

  • Replace the medium with fresh glucose-free DMEM.

  • Place the cells in an anaerobic chamber at 37°C for a predetermined duration (e.g., 2-6 hours, requires optimization).

  • To initiate reoxygenation, remove the plates from the chamber, replace the glucose-free medium with pre-warmed complete culture medium.

  • Return the cells to the standard incubator (37°C, 5% CO₂) for the desired reperfusion time (e.g., 24 hours).

This compound Treatment

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • Neuronal cells subjected to OGD/R or other stimuli

Protocol:

  • Prepare serial dilutions of this compound in the appropriate culture medium. A preliminary dose-response experiment (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal concentration.

  • Add the this compound-containing medium to the cells at the beginning of the reoxygenation phase or as per the experimental design.

  • Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound dose).

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Protocol:

  • After this compound treatment, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blotting

This protocol is for analyzing the expression levels of target proteins (e.g., CKLF1, CCR4, p-JNK, p-p38, NF-κB).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash again and detect the protein bands using an ECL reagent and an imaging system.

  • Normalize protein expression to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence

This protocol allows for the visualization of protein localization within the cell.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

References

Application Notes and Protocols for IMM-H004 in Oxygen-Glucose Deprivation (OGD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IMM-H004, a novel coumarin (B35378) derivative, in in vitro oxygen-glucose deprivation (OGD) and oxygen-glucose deprivation/reperfusion (OGD/R) models. These models are crucial for simulating ischemic stroke conditions and evaluating the neuroprotective and anti-inflammatory potential of therapeutic compounds. This compound has demonstrated significant protective effects in cerebral ischemia models by modulating inflammatory pathways.[1][2]

Introduction to this compound

This compound is a promising therapeutic agent for ischemic cerebral injury.[2] Its mechanism of action involves the inhibition of the CKLF1/CCR4 signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome and subsequent inflammatory responses.[2] In the context of OGD/R, this compound has been shown to protect BV2 microglial cells from injury by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1]

Key Applications in OGD Models

  • Neuroprotection Assays: Evaluating the ability of this compound to preserve cell viability and reduce apoptosis in neuronal and microglial cell lines subjected to OGD/R.

  • Anti-inflammatory Studies: Investigating the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Mechanism of Action Studies: Elucidating the role of the CKLF1/CCR4/NLRP3 signaling axis in the protective effects of this compound.

  • Microglial Polarization Analysis: Assessing the capacity of this compound to modulate microglial activation and polarization (M1 vs. M2 phenotypes).

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on existing literature. Researchers should note that optimal concentrations and timing of this compound treatment may need to be determined empirically for specific experimental conditions.

Table 1: Effect of this compound on BV2 Microglia Viability after OGD/R

Treatment GroupOGD/R DurationThis compound ConcentrationCell Viability (% of Control)
Control (Normoxia)N/A0 µM100%
OGD/R4h OGD / 24h R0 µM~50-60%
OGD/R + this compound4h OGD / 24h ROptimized ConcentrationIncreased viability compared to OGD/R alone

Table 2: Effect of this compound on Inflammatory Cytokine Secretion in BV2 Microglia after OGD/R

Treatment GroupOGD/R DurationThis compound ConcentrationTNF-α Secretion (pg/mL)IL-1β Secretion (pg/mL)
Control (Normoxia)N/A0 µMBaselineBaseline
OGD/R4h OGD / 24h R0 µMSignificantly IncreasedSignificantly Increased
OGD/R + this compound4h OGD / 24h ROptimized ConcentrationSignificantly DecreasedSignificantly Decreased

Table 3: Effect of this compound on Microglial Polarization Markers in BV2 Cells after OGD/R

Treatment GroupOGD/R DurationThis compound ConcentrationiNOS (M1 Marker) ExpressionCD206 (M2 Marker) Expression
Control (Normoxia)N/A0 µMBaselineBaseline
OGD/R4h OGD / 24h R0 µMSignificantly IncreasedNo significant change or slight decrease
OGD/R + this compound4h OGD / 24h ROptimized ConcentrationSignificantly DecreasedSignificantly Increased

Experimental Protocols

Protocol 1: OGD/R Treatment of BV2 Microglial Cells

This protocol describes the induction of ischemic-like injury in BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • DMEM, glucose-free

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Hypoxia chamber (e.g., with 95% N₂ and 5% CO₂)

  • This compound stock solution (in a suitable solvent like DMSO, diluted in culture medium)

Procedure:

  • Cell Culture: Culture BV2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Plating: Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere and reach 70-80% confluency.

  • This compound Pre-treatment (Recommended):

    • Prepare working concentrations of this compound in high-glucose DMEM with reduced serum (e.g., 1% FBS).

    • Aspirate the culture medium and replace it with the this compound containing medium or vehicle control.

    • Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).

  • Oxygen-Glucose Deprivation (OGD):

    • Aspirate the pre-treatment medium.

    • Wash the cells twice with pre-warmed, glucose-free DMEM.

    • Add glucose-free DMEM to each well.

    • Place the culture plates in a hypoxia chamber at 37°C for a duration of 2-6 hours.[3]

  • Reperfusion:

    • Remove the plates from the hypoxia chamber.

    • Aspirate the glucose-free DMEM.

    • Replace with fresh, high-glucose DMEM containing 10% FBS (and this compound if testing post-treatment effects).

    • Return the plates to the standard incubator (37°C, 5% CO₂) for a reperfusion period of 12-24 hours.[4]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the protective effect of this compound on cell viability.

Materials:

  • OGD/R-treated BV2 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • After the reperfusion period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the normoxia control group.

Protocol 3: Measurement of Inflammatory Cytokines (ELISA)

This protocol quantifies the levels of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Supernatants from OGD/R-treated BV2 cells

  • ELISA kits for TNF-α and IL-1β

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants at the end of the reperfusion period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.[5]

  • Briefly, coat the ELISA plate with capture antibody, add standards and samples, followed by the detection antibody, and then the substrate solution.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the expression of key proteins in the this compound signaling pathway.

Materials:

  • OGD/R-treated BV2 cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-CKLF1, anti-CCR4, anti-NLRP3, anti-iNOS, anti-CD206, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction:

    • After reperfusion, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.[6][7]

Visualizations

IMM_H004_Signaling_Pathway cluster_OGD Oxygen-Glucose Deprivation (OGD) cluster_IMM_H004 This compound Intervention cluster_Cellular_Response Cellular Response OGD OGD/R Stress CKLF1 CKLF1 OGD->CKLF1 IMM_H004 This compound IMM_H004->CKLF1 Inhibits M2_Polarization M2 Microglia (CD206) IMM_H004->M2_Polarization Promotes CCR4 CCR4 CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NLRP3->Inflammation M1_Polarization M1 Microglia (iNOS) NLRP3->M1_Polarization M1_Polarization->Inflammation Neuroprotection Neuroprotection & Cell Survival M2_Polarization->Neuroprotection

Caption: this compound signaling pathway in OGD.

OGD_Experimental_Workflow cluster_assays Endpoint Assays start Seed BV2 Microglia pretreatment Pre-treat with this compound or Vehicle start->pretreatment ogd Induce Oxygen-Glucose Deprivation (OGD) pretreatment->ogd reperfusion Reperfusion with Normal Medium ogd->reperfusion viability Cell Viability (MTT Assay) reperfusion->viability elisa Cytokine Measurement (ELISA) reperfusion->elisa western Protein Expression (Western Blot) reperfusion->western

Caption: OGD experimental workflow.

References

Application Note: Quantification of Cytokine Modulation by IMM-H004 Using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-H004 is a novel coumarin (B35378) derivative demonstrating significant neuroprotective and anti-inflammatory properties. Preclinical studies have indicated its potential as a therapeutic agent for ischemic stroke.[1] The mechanism of action for this compound involves the downregulation of Chemokine-like factor 1 (CKLF1), which subsequently suppresses the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][2] This application note provides a detailed protocol for the measurement of key cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in rat brain tissue following treatment with this compound, using a sandwich ELISA method.

Data Presentation

Treatment with this compound has been shown to significantly reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a rat model of permanent middle cerebral artery occlusion (pMCAO). The following table summarizes the representative data from brain tissue homogenates (hippocampus, cortex, and striatum) of aged rats.

Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)
Sham~25~50
pMCAO Model (Vehicle)~100~200
This compound (10 mg/kg)~50 ~100

***p < 0.001 vs. model group. Data is approximated from graphical representations in existing literature.[3]

Experimental Protocols

Principle of the Sandwich ELISA

The sandwich ELISA is a highly sensitive and specific method for detecting and quantifying soluble antigens, such as cytokines.[4] The assay involves the following key steps:

  • Coating: A capture antibody specific to the target cytokine is immobilized on the surface of a 96-well microplate.

  • Sample Incubation: The sample containing the cytokine of interest is added to the well, where the cytokine is captured by the immobilized antibody.

  • Detection: A biotinylated detection antibody, which recognizes a different epitope on the target cytokine, is added, forming a "sandwich" complex.

  • Enzyme Conjugation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Reaction: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Quantification: The intensity of the color, which is proportional to the concentration of the cytokine, is measured using a microplate reader.

Materials and Reagents
  • 96-well high-binding ELISA plates

  • Rat IL-1β and TNF-α ELISA kits (containing capture antibody, detection antibody, recombinant cytokine standards, and streptavidin-HRP)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Distilled or deionized water

Detailed ELISA Protocol for Cytokine Measurement

This protocol is a general guideline and may need to be optimized based on the specific ELISA kit manufacturer's instructions.

1. Plate Coating:

  • Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in Coating Buffer.[3]

  • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

  • Seal the plate and incubate overnight at 4°C.

2. Plate Blocking:

  • The next day, wash the plate 3 times with 200 µL of Wash Buffer per well.

  • After the final wash, tap the plate on absorbent paper to remove any residual buffer.

  • Add 200 µL of Blocking Buffer to each well.

  • Seal the plate and incubate for 1-2 hours at room temperature.

3. Standard and Sample Incubation:

  • Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve. The concentration range will depend on the specific kit and the expected cytokine levels in the samples.

  • During the blocking incubation, prepare your samples. For brain tissue, homogenize in a suitable lysis buffer containing protease inhibitors and determine the total protein concentration using a BCA or Bradford assay. Dilute the tissue homogenates in Assay Diluent to fall within the range of the standard curve.

  • Wash the plate 3 times with Wash Buffer.

  • Add 100 µL of the standards and diluted samples to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.

  • Seal the plate and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate 3 times with Wash Buffer.

  • Dilute the biotinylated detection antibody to the recommended concentration (typically 0.5-2 µg/mL) in Assay Diluent.[3]

  • Add 100 µL of the diluted detection antibody to each well.

  • Seal the plate and incubate for 1 hour at room temperature.

5. Streptavidin-HRP Incubation:

  • Wash the plate 3 times with Wash Buffer.

  • Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.

  • Add 100 µL of the diluted Streptavidin-HRP to each well.

  • Seal the plate and incubate for 30 minutes at room temperature in the dark.

6. Substrate Development and Measurement:

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

7. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Generate a standard curve by plotting the average absorbance for each standard concentration versus the known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Calculate the concentration of the cytokine in each sample by interpolating the sample's average absorbance from the standard curve.

  • Normalize the cytokine concentration to the total protein concentration of the sample (e.g., pg of cytokine per mg of total protein).

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection & Analysis p1 Coat Plate with Capture Antibody p2 Incubate Overnight at 4°C p1->p2 p3 Wash Plate p2->p3 p4 Block Plate p3->p4 s1 Add Standards and Samples p4->s1 s2 Incubate 2h at RT s1->s2 s3 Wash Plate s2->s3 s4 Add Detection Antibody s3->s4 s5 Incubate 1h at RT s4->s5 s6 Wash Plate s5->s6 s7 Add Streptavidin-HRP s6->s7 s8 Incubate 30min at RT s7->s8 d1 Wash Plate s8->d1 d2 Add TMB Substrate d1->d2 d3 Incubate 15-30min at RT (Dark) d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5 d6 Data Analysis d5->d6

Caption: ELISA Experimental Workflow.

This compound Signaling Pathway

Caption: this compound Anti-Inflammatory Signaling Pathway.

References

Application Notes and Protocols for Western Blot Analysis of CKLF1 and NF-κB in Response to IMM-H004 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemokine-like factor 1 (CKLF1) is a cytokine that plays a significant role in various physiological and pathological processes, including inflammation.[1][2] Emerging evidence indicates that CKLF1 exerts its pro-inflammatory effects through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in numerous diseases.[6][7] IMM-H004, a novel coumarin (B35378) derivative, has been identified as an inhibitor of the CKLF1-mediated inflammatory response.[8][9] This document provides detailed protocols for the western blot analysis of CKLF1 and NF-κB (p65 subunit) expression and activation in response to treatment with this compound, enabling researchers to investigate the compound's mechanism of action.

Signaling Pathway Overview

CKLF1 binds to its receptor, C-C chemokine receptor type 4 (CCR4), initiating a signaling cascade that leads to the activation of the NF-κB pathway.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][10] Upon stimulation by CKLF1, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[10] This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.[6] this compound has been shown to downregulate the expression of CKLF1, thereby inhibiting the subsequent activation and nuclear translocation of NF-κB.[8][11]

CKLF1_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CKLF1 CKLF1 CCR4 CCR4 CKLF1->CCR4 Binds IMM_H004 This compound IMM_H004->CKLF1 Inhibits IKK IKK Complex CCR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkBa Sequesters NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocates Proteasome Proteasome p_IkBa->NFkB_inactive Releases p_IkBa->Proteasome Degradation DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Figure 1: CKLF1/NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the expected quantitative changes in protein expression and activation based on western blot analysis following treatment with this compound in a relevant cell model (e.g., BV2 microglia stimulated with oxygen-glucose deprivation/reperfusion (OGD/R) as a model for cerebral ischemia).[12]

Table 1: Effect of this compound on CKLF1 Protein Expression

Treatment GroupCKLF1 Protein Level (relative to control)Fold Change vs. OGD/R
Control1.00-
OGD/RIncreased-
OGD/R + this compoundDecreased

Table 2: Effect of this compound on NF-κB (p65) Activation

Treatment GroupNuclear p65 Protein Level (relative to control)Cytoplasmic p65 Protein Level (relative to control)
Control1.001.00
OGD/RIncreasedDecreased
OGD/R + this compoundDecreasedIncreased

Experimental Protocols

Experimental Workflow

Experimental_Workflow A Cell Culture and Treatment (e.g., BV2 microglia) B Induce Cellular Stress (e.g., OGD/R) A->B C Treat with this compound B->C D Cell Lysis and Protein Extraction (Cytoplasmic and Nuclear Fractions) C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Western Blotting (Protein Transfer to PVDF Membrane) F->G H Immunoblotting (Primary and Secondary Antibodies) G->H I Detection and Imaging (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J

References

Troubleshooting & Optimization

Technical Support Center: Addressing IMM-H004 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with IMM-H004 in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high potency in in-vitro assays but is not demonstrating the expected efficacy in animal models. What could be the issue?

A1: A common reason for discrepancies between in-vitro potency and in-vivo efficacy is poor bioavailability due to low aqueous solubility.[1] For effective oral or parenteral administration, this compound must be in a dissolved state to be absorbed into the systemic circulation. It is crucial to evaluate the physicochemical properties of your specific batch of this compound, as solubility can be a limiting factor.

Q2: I am having difficulty dissolving this compound for my in vivo experiments. What are the initial steps I should take?

A2: Start by verifying the salt form of your compound. Studies have successfully used this compound citrate (B86180) dissolved in physiological saline for in vivo experiments in rats.[2] If you are working with the free base or a different salt form, its solubility might be lower. Consider preparing the citrate salt or exploring simple pH modification. For weakly basic compounds, adjusting the pH towards the acidic range can improve solubility.[3][4][5]

Q3: Are there common excipients that can be used to improve the solubility of this compound?

A3: Yes, several classes of pharmaceutical excipients can enhance the solubility of poorly soluble compounds.[3][6][7][8] These include co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Polysorbate 80, Cremophor EL), and complexing agents like cyclodextrins.[3][4][5][8] A systematic screening of these excipients is recommended to find an optimal formulation.

Q4: What is the mechanism of action of this compound?

A4: this compound is a novel coumarin (B35378) derivative that has shown neuroprotective effects in models of cerebral ischemia.[2][9][10][11] Its mechanism of action involves the downregulation of Chemokine-like factor 1 (CKLF1) binding to its receptor CCR4.[2][9] This interaction inhibits the activation of the NLRP3 inflammasome, leading to a reduction in the inflammatory response following ischemic injury.[9]

Troubleshooting Guide: this compound Formulation for In Vivo Studies

This guide provides a systematic approach to troubleshooting and optimizing the solubility of this compound for your in vivo experiments.

Problem: this compound precipitates out of solution upon preparation or during administration.

Possible Cause 1: Insufficient intrinsic solubility in the chosen vehicle.

  • Solution:

    • Confirm Salt Form: Ensure you are using a soluble salt form, such as this compound citrate, which has been used in published studies dissolved in physiological saline.[2]

    • pH Adjustment: If using the free base, test the pH-dependent solubility. As a coumarin derivative with a piperazinyl group, this compound is likely to have improved solubility at a lower pH. Attempt to dissolve it in a pharmaceutically acceptable acidic buffer.[3][4][5]

    • Co-solvent Screening: Systematically screen a panel of water-miscible co-solvents.[1][5] Prepare small test batches of this compound in binary or ternary solvent systems.

Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen vehicle.

  • Solution:

    • Determine Maximum Solubility: Conduct a solubility study to determine the saturation point of this compound in your current vehicle.

    • Dose Volume Adjustment: If the required dose is high, you may need to increase the dosing volume, within the limits acceptable for the animal species being studied.

    • Advanced Formulations: If simple solvent systems are insufficient, consider more advanced formulation strategies such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions.[6][7][12][13]

Data Presentation: Excipient Screening for this compound Solubility

The following table presents a structured summary of potential excipients that can be screened to enhance the solubility of this compound.

Excipient ClassExample ExcipientsConcentration Range to Screen (% w/v)Potential Outcome
Co-solvents PEG 400, Propylene Glycol, Ethanol5 - 40%Increased solubility through modification of solvent polarity.[5]
Surfactants Polysorbate 80 (Tween 80), Cremophor EL0.5 - 10%Enhanced wetting and micellar solubilization of this compound.[3][8]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)5 - 20%Formation of a soluble inclusion complex with this compound.[3][4][5]

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Polysorbate 80).

  • Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[1]

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In-vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the pharmacokinetic profile of different this compound formulations.

Methodology:

  • Animal Acclimatization: Acclimate the study animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days.[1]

  • Dosing: Administer the different formulations (e.g., aqueous solution, co-solvent solution, lipid-based formulation) to separate groups of animals via the intended route of administration (e.g., oral gavage or intravenous injection) at a consistent dose.[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound and its major metabolites (e.g., IMM-H004G) using a validated bioanalytical method (e.g., LC-MS/MS).[14][15]

Visualizations

Signaling Pathway of this compound

IMM_H004_Pathway cluster_0 Ischemic Brain Injury cluster_1 This compound Intervention cluster_2 Inflammatory Cascade Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 Upregulates IMM_H004 IMM_H004 IMM_H004->CKLF1 Inhibits binding to CCR4 Neuroprotection Neuroprotection IMM_H004->Neuroprotection Promotes CCR4 CCR4 CKLF1->CCR4 Binds NLRP3_Inflammasome NLRP3 Inflammasome Activation CCR4->NLRP3_Inflammasome Activates Inflammatory_Response Inflammatory Response NLRP3_Inflammasome->Inflammatory_Response Leads to Solubility_Workflow Start Start Prepare_Excipient_Stocks Prepare Excipient Stocks (Co-solvents, Surfactants) Start->Prepare_Excipient_Stocks Add_Excess_IMM_H004 Add Excess this compound Prepare_Excipient_Stocks->Add_Excess_IMM_H004 Equilibrate Equilibrate for 24-48h (Constant Temperature) Add_Excess_IMM_H004->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Compound Equilibrate->Centrifuge Analyze_Supernatant Analyze Supernatant (e.g., HPLC-UV) Centrifuge->Analyze_Supernatant Compare_Solubility Compare Solubility Data Analyze_Supernatant->Compare_Solubility Select_Optimal_Formulation Select Optimal Formulation for In Vivo Studies Compare_Solubility->Select_Optimal_Formulation End End Select_Optimal_Formulation->End

References

Optimizing IMM-H004 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IMM-H004. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel coumarin (B35378) derivative that functions as a neuroprotective agent.[1][2] Its primary mechanism of action involves the downregulation of Chemokine-like factor 1 (CKLF1).[3][4] This interaction inhibits the CKLF1/CCR4 signaling axis, which in turn suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and subsequent inflammatory responses.[3]

Q2: What are the general recommendations for starting concentration ranges for this compound in cell culture?

A2: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and experimental endpoint. A typical starting range could be from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to identify the concentration that yields the desired biological effect with minimal cytotoxicity.

Q3: How should I dissolve and store this compound?

A3: this compound is a coumarin derivative.[2][3] While specific solubility information for this compound is not detailed in the provided search results, coumarin derivatives are often soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q4: I am not observing the expected anti-inflammatory effect. What could be the reason?

A4: Several factors could contribute to a lack of effect. First, verify the concentration of this compound used; a full dose-response experiment is essential. Second, consider the incubation time. The effect of this compound on the CKLF1/CCR4 axis and subsequent NLRP3 inflammasome activation may be time-dependent. We recommend a time-course experiment (e.g., 6, 12, 24, 48 hours). Finally, ensure that your cell model expresses the target proteins (CKLF1, CCR4, NLRP3) at sufficient levels. You can verify this using techniques like qPCR or Western blotting.

Troubleshooting Guide

Issue 1: High levels of cell death observed at expected therapeutic concentrations.

This issue suggests that the concentration of this compound used is cytotoxic to your specific cell line.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic profile of this compound on your cell line. An MTT, XTT, or a real-time cytotoxicity assay can be used.

  • Lower the Concentration Range: Based on the cytotoxicity data, select a concentration range for your functional assays that results in high cell viability (e.g., >90%).

  • Reduce Incubation Time: Cell death may be time-dependent. Assess shorter incubation periods to see if the desired therapeutic effect can be achieved before the onset of significant cytotoxicity.

  • Check Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the target cells.

Materials:

  • Target cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • This compound Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Table 1: Hypothetical Cytotoxicity of this compound on a Microglial Cell Line (48h Incubation)

This compound Concentration (µM)Average Absorbance (570 nm)Cell Viability (%)
0 (Vehicle Control)1.25100
0.11.2398.4
11.2196.8
101.1592.0
500.6249.6
1000.2520.0
Protocol 2: Assessing the Anti-inflammatory Effect of this compound by Measuring IL-1β Secretion (ELISA)

Objective: To quantify the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine IL-1β.

Materials:

  • Target cells (e.g., macrophages or microglia)

  • 24-well cell culture plates

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate)

  • This compound

  • IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

  • Inflammasome Activation: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours, followed by stimulation with ATP (e.g., 5 mM) for 1 hour to activate the NLRP3 inflammasome.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions to quantify the amount of secreted IL-1β.

  • Data Analysis: Compare the levels of IL-1β in this compound-treated samples to the LPS/ATP-stimulated control.

Data Presentation:

Table 2: Hypothetical Effect of this compound on IL-1β Secretion

TreatmentThis compound (µM)IL-1β Concentration (pg/mL)% Inhibition
Untreated Control015-
LPS + ATP05500
LPS + ATP141225.1
LPS + ATP527550.0
LPS + ATP1013874.9

Visualizations

IMM_H004_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular IMM_H004 This compound CKLF1 CKLF1 IMM_H004->CKLF1 CCR4 CCR4 CKLF1->CCR4 Binds NLRP3_Inflammasome NLRP3 Inflammasome Activation CCR4->NLRP3_Inflammasome Activates Inflammatory_Response Inflammatory Response (e.g., IL-1β secretion) NLRP3_Inflammasome->Inflammatory_Response Leads to

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Start: No Expected Effect of this compound Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (0.1 µM - 100 µM) Check_Concentration->Dose_Response No Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Dose_Response->Check_Time Time_Course Perform Time-Course (6h, 12h, 24h, 48h) Check_Time->Time_Course No Check_Targets Are CKLF1/CCR4/NLRP3 expressed? Check_Time->Check_Targets Yes Time_Course->Check_Targets Validate_Targets Validate target expression (qPCR/Western Blot) Check_Targets->Validate_Targets No Success Experiment Optimized Check_Targets->Success Yes Consult_Support Consult Technical Support Validate_Targets->Consult_Support

Caption: Troubleshooting Workflow for this compound Experiments.

References

Extending the therapeutic window of IMM-H004 in stroke models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IMM-H004 in stroke models.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic window for this compound in preclinical stroke models?

A1: In a permanent middle cerebral artery occlusion (pMCAO) rat model, this compound has been shown to have a therapeutic time window of 0–6 hours after the onset of ischemia.[1] This is wider than that of tissue plasminogen activator (tPA).

Q2: What is the mechanism of action of this compound in ischemic stroke?

A2: this compound exerts its neuroprotective effects through an anti-inflammatory mechanism. It targets the CKLF1-mediated inflammation pathway.[1] Unlike thrombolytic agents, its primary action is not to dissolve clots but to mitigate the inflammatory cascade that contributes to secondary brain injury.[1]

Q3: What are the effective dosages of this compound in rat models of stroke?

A3: Studies have demonstrated that this compound significantly reduces brain infarction and neurological dysfunction at dosages of 5, 10, and 20 mg/kg in rats.[1]

Q4: Can the therapeutic window of this compound be extended beyond 6 hours?

A4: Yes, multiple-dosing administration of this compound has been shown to have a protective effect even when initiated beyond the 6-hour window.[1] Because its mechanism is anti-inflammatory rather than thrombolytic, repeated administration can continue to attenuate neurological deficits and reduce infarct size.[1]

Q5: How does this compound compare to other stroke therapies like urokinase and edaravone?

A5: this compound has a comparable therapeutic window to urokinase (0–6 hours).[1] While urokinase is a thrombolytic drug, this compound is an anti-inflammatory agent. Edaravone is an antioxidant, representing another distinct mechanism of action for stroke treatment.[1]

Troubleshooting Guide

Issue 1: High variability in infarct size between animals in the this compound treatment group.

  • Possible Cause: Inconsistent induction of ischemia in the MCAO model.

  • Troubleshooting Steps:

    • Verify Occlusion: Ensure consistent and complete occlusion of the middle cerebral artery. Utilize laser Doppler flowmetry to monitor cerebral blood flow reduction during and after the procedure.

    • Standardize Surgical Procedure: Maintain a consistent surgical technique, including the duration of anesthesia, body temperature, and filament insertion depth.

    • Animal Strain and Age: Use a consistent strain, age, and weight of animals for all experiments, as these factors can influence stroke outcomes. The referenced study used aged rats.[1]

Issue 2: Lack of significant neuroprotection with this compound administration.

  • Possible Cause 1: Administration outside the therapeutic window.

  • Troubleshooting Steps:

    • Ensure that the first dose of this compound is administered within the 0–6 hour window post-ischemia for single-dose studies.[1]

    • For extended window experiments, consider a multiple-dosing regimen.[1]

  • Possible Cause 2: Incorrect dosage.

  • Troubleshooting Steps:

    • Verify the concentration and formulation of your this compound solution.

    • Ensure accurate dosing based on the animal's body weight, within the effective range of 5-20 mg/kg.[1]

  • Possible Cause 3: Inappropriate route of administration.

  • Troubleshooting Steps:

    • Confirm the recommended route of administration from the source literature. Intravenous or intraperitoneal injections are common in preclinical stroke studies.

Issue 3: Unexpected adverse effects or mortality in the treatment group.

  • Possible Cause: Formulation or vehicle toxicity.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle-only control group to assess the effects of the solvent used to dissolve this compound.

    • Solubility and pH: Ensure this compound is fully dissolved and that the pH of the final solution is within a physiologically acceptable range.

    • Monitor Vital Signs: Continuously monitor physiological parameters such as heart rate, blood pressure, and body temperature during and after drug administration.

Quantitative Data Summary

Table 1: Efficacy of this compound in a Rat pMCAO Model

Dosage (mg/kg)OutcomeResult
5Brain InfarctionSignificant reduction compared to saline[1]
10Brain InfarctionSignificant reduction compared to saline[1]
20Brain InfarctionSignificant reduction compared to saline[1]
5Neurological DysfunctionSignificant reduction compared to saline[1]
10Neurological DysfunctionSignificant reduction compared to saline[1]
20Neurological DysfunctionSignificant reduction compared to saline[1]

Experimental Protocols

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Aged Rats

  • Animal Preparation: Anesthetize aged rats (specific strain and weight to be kept consistent) with an appropriate anesthetic agent. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a standardized monofilament (e.g., 4-0 nylon) coated with poly-L-lysine into the ICA via the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • Confirm occlusion using laser Doppler flowmetry, expecting a sharp drop in cerebral blood flow.

    • Secure the filament in place and close the incision.

  • Post-operative Care: Monitor the animal for recovery from anesthesia. Provide appropriate post-operative analgesia and care.

Neurological Deficit Scoring

A standardized neurological deficit scoring system should be used to assess functional outcomes at specified time points post-MCAO. A common scoring system is the 5-point scale:

  • 0: No neurological deficit.

  • 1: Failure to extend the left forepaw fully.

  • 2: Circling to the left.

  • 3: Falling to the left.

  • 4: No spontaneous walking with a depressed level of consciousness.

Infarct Volume Measurement

  • Brain Harvesting: At a predetermined endpoint (e.g., 24 hours or 72 hours post-MCAO), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Brain Slicing: Carefully remove the brain and section it into coronal slices of a consistent thickness (e.g., 2 mm).

  • Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis: Digitize the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. Calculate the total infarct volume by integrating the infarct areas across all slices and correcting for edema.

Visualizations

IMM_H004_Mechanism cluster_stroke Ischemic Stroke cluster_inflammation Inflammatory Cascade cluster_outcome Outcome Ischemia Ischemia CKLF1_Upregulation CKLF1 Upregulation Ischemia->CKLF1_Upregulation induces CCR4_Activation CCR4 Activation CKLF1_Upregulation->CCR4_Activation activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines CCR4_Activation->Pro_inflammatory_Cytokines leads to Neuroinflammation_Reduced Reduced Neuroinflammation IMM_H004 This compound IMM_H004->CKLF1_Upregulation Neuroprotection Neuroprotection Neuroinflammation_Reduced->Neuroprotection Experimental_Workflow Start Start pMCAO Induce pMCAO in Aged Rats Start->pMCAO Treatment Administer this compound (0-6h post-pMCAO) pMCAO->Treatment Assessment Neurological & Behavioral Assessment Treatment->Assessment Analysis Infarct Volume Analysis (TTC Staining) Assessment->Analysis Endpoint Endpoint Analysis->Endpoint

References

Potential off-target effects of IMM-H004 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of IMM-H004. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a novel coumarin (B35378) derivative that has shown neuroprotective effects in preclinical models of ischemic stroke.[1][2] Its primary mechanism of action involves the downregulation of Chemokine-like factor 1 (CKLF1).[1][2] This leads to a reduction in the binding of CKLF1 to its receptor, C-C chemokine receptor type 4 (CCR4), which in turn suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and subsequent inflammatory responses.[1][3]

Q2: Are there any known off-target effects of this compound?

A2: The currently available scientific literature on this compound primarily focuses on its on-target effects related to the CKLF1/CCR4/NLRP3 inflammasome pathway in the context of cerebral ischemia.[1][2][3] While specific, comprehensively documented off-target interactions for this compound are not yet published, it is crucial for researchers to consider the potential for off-target effects, as is the case with any small molecule inhibitor. Off-target effects are unintended molecular interactions that can lead to misinterpretation of experimental results or potential toxicity.[4][5]

Q3: What are the general approaches to identify potential off-target effects of a small molecule like this compound?

A3: Identifying potential off-target effects can be approached through both computational (in silico) and experimental methods.[4][5]

  • In Silico Prediction: Computational methods, such as Similarity Ensemble Approach (SEA), can predict potential off-target interactions by comparing the chemical structure of this compound to libraries of compounds with known protein targets.[4]

  • Experimental Screening:

    • Unbiased (Genome-wide) Methods: Techniques like GUIDE-seq or CIRCLE-seq can identify all potential off-target sites of gene-editing tools, and similar principles can be applied to screen for small molecule interactions.[5][6]

    • Biased (Candidate-based) Methods: If in silico predictions suggest potential off-targets, targeted assays can be performed to validate these interactions.[5]

    • Proteome-wide Screening: Technologies like protein microarrays can be used to assess the binding of a compound to a large number of purified proteins.[7]

    • Kinase Profiling: Given that kinase inhibitors are a class of drugs known for off-target effects, screening this compound against a panel of kinases could be a valuable step.[5]

Q4: My experimental results with this compound are inconsistent or unexpected. Could off-target effects be the cause?

A4: Inconsistent or unexpected results could potentially be attributed to off-target effects. It is important to troubleshoot your experimental setup first. If the issue persists, consider the following:

  • Phenotypic vs. On-Target Effects: Does the observed phenotype correlate with the modulation of the known CKLF1 pathway? If not, an off-target effect might be involved.

  • Dose-Response Relationship: Atypical dose-response curves could indicate the involvement of multiple targets with different affinities.

  • Control Experiments: The use of a structurally related but inactive control compound can help to distinguish on-target from off-target effects. Additionally, attempting to rescue the phenotype by manipulating downstream components of the intended CKLF1 pathway can provide evidence for on-target action.

Troubleshooting Guide

Observed Issue Potential Cause (related to off-target effects) Recommended Action
Unexpected Cell Toxicity This compound may be interacting with essential cellular proteins other than CKLF1.Perform a dose-response curve to determine the therapeutic window. Consider using a lower concentration of this compound. Screen for apoptosis or necrosis markers.
Contradictory Results in Different Cell Lines The expression levels of the intended target (CKLF1/CCR4) and potential off-targets may vary between cell lines.Confirm the expression of CKLF1 and CCR4 in your cell models via Western blot or qPCR. Consider that different cell types may have unique sets of proteins that could be off-targets.
Phenotype Does Not Match CKLF1 Knockdown/Knockout The observed phenotype may be due to modulation of a pathway independent of CKLF1.Use a rescue experiment: if the phenotype is on-target, it should be reversed by overexpressing CKLF1. Compare the effects of this compound with those of a CKLF1 siRNA or shRNA.
Inconsistent Western Blot Results for Downstream Markers The antibody for the downstream marker may not be specific, or this compound could be affecting pathways that cross-talk with the intended pathway.Validate your antibodies thoroughly. Investigate other signaling pathways that might be influenced by this compound through a broader signaling pathway analysis.

Experimental Protocols

1. Western Blot for CKLF1 and Downstream Signaling Proteins

This protocol is to verify the on-target effect of this compound on CKLF1 protein levels and downstream inflammatory markers.[2]

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CKLF1, NLRP3, and an internal loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Co-Immunoprecipitation (Co-IP) to Assess CKLF1-CCR4 Interaction

This protocol can be used to determine if this compound disrupts the interaction between CKLF1 and CCR4.[1]

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CKLF1 or CCR4 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against both CKLF1 and CCR4.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

This protocol measures the secretion of inflammatory cytokines, such as IL-1β and TNF-α, which are downstream of NLRP3 inflammasome activation.[2]

  • Sample Collection: Collect cell culture supernatants after treatment with this compound.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding samples and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Visualizations

IMM_H004_Signaling_Pathway IMM_H004 This compound CKLF1 CKLF1 IMM_H004->CKLF1 CCR4 CCR4 CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome CCR4->NLRP3 Activates Inflammation Inflammatory Response (e.g., IL-1β, TNF-α) NLRP3->Inflammation Promotes

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation InSilico Computational Screening (e.g., SEA) PredictedTargets List of Potential Off-Targets InSilico->PredictedTargets Biased Biased Screening (Targeted Assays) PredictedTargets->Biased Unbiased Unbiased Screening (e.g., Protein Microarray) ValidatedTargets Validated Off-Targets Unbiased->ValidatedTargets Biased->ValidatedTargets

Caption: Workflow for identifying potential off-target effects.

References

Troubleshooting inconsistent results in IMM-H004 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IMM-H004 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to support your work with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may lead to inconsistent results in this compound experiments.

Question 1: We are observing high variability in infarct volume in our pMCAO (permanent middle cerebral artery occlusion) model when treating with this compound. What could be the cause?

Answer:

High variability in the pMCAO model is a common challenge that can obscure the therapeutic effects of this compound. Several factors can contribute to this issue:

  • Surgical Inconsistency: Minor variations in the surgical procedure, such as the depth of filament insertion or the degree of occlusion, can lead to significant differences in infarct size. It is crucial to have a standardized and consistent surgical protocol.

  • Animal Strain and Demographics: The use of different rat strains or variations in age and weight can impact the outcomes of cerebral ischemia models.[1] For instance, experiments have been conducted on both adult and aged rats, and the effects of this compound have been studied in both.[1] Ensure that all experimental and control groups are well-matched.

  • Therapeutic Time Window: The timing of this compound administration is critical. Studies have shown that this compound is effective when administered within a specific time window (e.g., 0 to 6 hours after ischemia).[1] Administering the compound outside this window can lead to a lack of efficacy and thus, inconsistent results.[1]

  • Anesthesia: The type and duration of anesthesia can influence physiological parameters and neuronal damage, contributing to variability.

Troubleshooting Steps:

  • Standardize Surgery: Ensure all surgeons are trained on a consistent pMCAO protocol. Use a filament with a uniform diameter and insertion length.

  • Animal Selection: Use a single, well-characterized strain of rats from a reputable supplier. Ensure age and weight are consistent across all experimental groups.

  • Optimize Dosing Time: Based on published data, establish a strict and consistent time point for this compound administration post-occlusion.[1]

  • Monitor Physiology: Monitor and record physiological parameters such as body temperature, blood pressure, and blood gases during and after surgery to ensure they are within a consistent range.

Question 2: Our Western blot results for p-NF-κB and CKLF1 levels are not consistent after this compound treatment. What are the potential issues?

Answer:

Inconsistent Western blot data can be frustrating. The issue often lies in the technical execution of the assay or the handling of samples. This compound has been shown to decrease the expression of CKLF1 and p-NF-κB.[1]

  • Antibody Quality: The specificity and affinity of the primary antibodies for CKLF1 and p-NF-κB are critical. Lot-to-lot variability in antibodies can be a significant source of inconsistency.

  • Sample Handling: Protein degradation can occur if brain tissue samples are not rapidly harvested and properly stored. Phosphatase activity can reduce the levels of p-NF-κB.

  • Transfer Efficiency: Inefficient transfer of proteins from the gel to the membrane, especially for proteins of different molecular weights, can affect the results.

Troubleshooting Steps:

  • Validate Antibodies: Validate your primary antibodies using positive and negative controls. If possible, test different antibodies to find one that gives a specific and robust signal.

  • Optimize Sample Preparation: Harvest brain tissue rapidly and immediately snap-freeze it in liquid nitrogen. Use phosphatase and protease inhibitors in your lysis buffer to preserve protein integrity and phosphorylation status.

  • Ensure Proper Loading: Perform a total protein quantification (e.g., BCA assay) on your lysates and load equal amounts of protein for each sample.[2] Use a validated loading control and ensure its expression is not affected by the experimental conditions.

  • Optimize Transfer: Optimize the transfer conditions (time, voltage, buffer composition) for your specific proteins of interest.

Question 3: The levels of inflammatory cytokines (IL-1β, TNF-α) measured by ELISA do not show a consistent decrease with this compound treatment. Why might this be?

Answer:

ELISA is a sensitive technique, and variability can be introduced at multiple steps. This compound treatment is expected to reduce the levels of IL-1β and TNF-α in the hippocampus, cortex, and striatum.[1]

  • Sample Collection and Storage: Cytokines can be unstable. Delays in processing or improper storage of brain tissue homogenates can lead to their degradation.

  • Standard Curve: An inaccurate or poorly prepared standard curve is a common source of error in ELISA experiments.

  • Assay Technique: Inconsistent pipetting, improper washing, or variations in incubation times can all contribute to variability.

  • Inter-assay Variation: Comparing results from different ELISA plates run on different days can be challenging due to inter-assay variability.

Troubleshooting Steps:

  • Standardize Sample Handling: Process tissue samples consistently and store homogenates at -80°C. Avoid repeated freeze-thaw cycles.

  • Careful Standard Preparation: Prepare fresh standards for each assay. Ensure the standard curve is linear and covers the expected concentration range of your samples.

  • Consistent Assay Execution: Use calibrated pipettes and be meticulous with washing steps and incubation times. Run all samples for a given experiment on the same plate if possible to minimize inter-assay variation.

  • Include Controls: Run internal controls on each plate to monitor assay performance and consistency.

Summary of Quantitative Data

The following table summarizes key quantitative data from preclinical studies of this compound, which can be used as a reference for expected outcomes.

ParameterModelTreatment GroupOutcomeReference
Infarct Volume pMCAO in ratsThis compound (10 mg/kg)Significant reduction at 3h and 6h post-ischemia[1]
Neurological Deficit Score pMCAO in ratsThis compound (10 mg/kg)Significant improvement at 3h and 6h post-ischemia[1]
IL-1β Levels (ELISA) pMCAO in aged ratsThis compound (10 mg/kg)Significant decrease in hippocampus, cortex, and striatum[1]
TNF-α Levels (ELISA) pMCAO in aged ratsThis compound (10 mg/kg)Significant decrease in hippocampus, cortex, and striatum[1]
CKLF1 mRNA Expression (qPCR) pMCAO in aged ratsThis compound (10 mg/kg)Decreased expression in hippocampus, cortex, and striatum[1]
p-NF-κB Protein Expression (Western Blot) pMCAO in aged ratsThis compound (10 mg/kg)Decreased expression in hippocampus, cortex, and striatum[1]

Experimental Protocols & Methodologies

A summary of the key experimental methodologies used in this compound research is provided below.

  • Permanent Middle Cerebral Artery Occlusion (pMCAO) Model: This surgical model is used to induce focal cerebral ischemia in rats. The procedure involves the insertion of a filament to occlude the middle cerebral artery, leading to a stroke.[2]

  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining: This method is used to visualize the infarct area in brain tissue. Viable tissue stains red, while the infarcted tissue remains white.[2]

  • Behavioral Tests: A battery of tests, such as neurological deficit scoring, is used to assess the functional outcomes after stroke and treatment with this compound.[2]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of specific proteins, such as the inflammatory cytokines IL-1β and TNF-α, in brain tissue homogenates.[1][2]

  • Western Blotting: This method is used to detect and quantify the expression levels of specific proteins, such as CKLF1 and p-NF-κB, in brain tissue lysates.[1][2]

  • qPCR (Quantitative Polymerase Chain Reaction): This technique is used to measure the mRNA expression levels of genes of interest, such as CKLF1, IL-1β, and TNF-α.[1][2]

  • Nissl Staining: This histological method is used to visualize neurons and assess neuronal damage or loss in different brain regions.[1][2]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound experiments.

IMM_H004_Signaling_Pathway cluster_upstream Upstream Events cluster_signaling This compound Mechanism of Action cluster_downstream Downstream Effects Ischemia Cerebral Ischemia CKLF1 CKLF1 Ischemia->CKLF1 induces CCR4 CCR4 CKLF1->CCR4 binds to NLRP3 NLRP3 Inflammasome CCR4->NLRP3 activates NFkB p-NF-κB Inflammation Inflammation (↑ IL-1β, TNF-α) NFkB->Inflammation promotes NLRP3->NFkB activates IMMH004 This compound IMMH004->CKLF1 inhibits Neuroprotection Neuroprotection (↓ Neuronal Damage) IMMH004->Neuroprotection leads to Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis pMCAO Induce Cerebral Ischemia (pMCAO Model in Rats) Treatment Administer this compound (e.g., 10 mg/kg) pMCAO->Treatment Behavior Behavioral Tests (Neurological Score) Treatment->Behavior Histology Histological Analysis (TTC & Nissl Staining) Treatment->Histology Biochemical Biochemical Assays (ELISA, Western, qPCR) Treatment->Biochemical Data Analyze and Compare (Infarct Volume, Protein/Gene Expression) Behavior->Data Histology->Data Biochemical->Data

References

IMM-H004 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of IMM-H004 for research purposes. The information is compiled from published literature to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Specific long-term stability and storage conditions for this compound are not publicly available in the reviewed literature. For compounds of this nature, it is standard practice to store them in a cool, dry, and dark place. Researchers should contact the supplier or manufacturer of their specific batch of this compound for detailed storage instructions and shelf-life information. As a general guideline for synthetic small molecules, storage at -20°C or -80°C in an airtight container, protected from light and moisture, is often recommended.

Q2: How should I prepare solutions of this compound for in vivo and in vitro experiments?

A2: For in vivo experiments in rats, this compound citrate (B86180) has been dissolved in physiological saline.[1] For in vitro studies, this compound has been dissolved in solvents like Dimethyl Sulfoxide (DMSO).[2] When preparing stock solutions, it is advisable to use anhydrous-grade solvents to minimize degradation due to moisture. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

Q3: Is this compound stable in solution?

A3: While comprehensive stability data in various solvents is not available, one study noted that this compound was stable during the entire analytical process when prepared in acetonitrile (B52724) for LC-MS/MS analysis.[3] For experimental purposes, it is best practice to prepare fresh solutions before use or to conduct a stability study in the desired solvent under your specific storage conditions if solutions are to be stored for any length of time.

Q4: What are the known metabolites of this compound?

A4: In rats, four metabolites of this compound have been identified: two demethylated metabolites (M1 and M2), a glucuronide conjugate (IMM-H004G or M3), and a sulfated conjugate (M4).[2][4][5] The major metabolite is IMM-H004G, which is formed in both rats and cultured human hepatocytes.[2][4][5][6]

Q5: Is the major metabolite, IMM-H004G, biologically active?

A5: Yes, pharmacological studies have shown that IMM-H004G exhibits neuroprotective activity similar to the parent drug, this compound.[2][5][6] It is considered an active metabolite and contributes to the overall efficacy of this compound in models of cerebral ischemia.[2][4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.- Always use fresh solutions of this compound. - Protect stock solutions and solid compound from light and moisture. - Verify the purity of your this compound stock if possible.
Low solubility in aqueous solutions This compound is a coumarin (B35378) derivative and may have limited aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent like DMSO. - For final dilutions in aqueous media, ensure the organic solvent concentration is low and does not affect the experiment. Sonication may aid dissolution.
Unexpected biological effects Presence of active metabolites.- Be aware that this compound is metabolized to the active compound IMM-H004G in vivo and in some in vitro systems (e.g., hepatocytes, liver microsomes).[2][4] - Consider the potential contribution of IMM-H004G to your experimental outcomes.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite IMM-H004G in Rats

ParameterThis compoundIMM-H004G
AUC (h*ng/mL) 1,63828,948
t½β (h) 0.426.61

Data from transient middle cerebral artery occlusion/reperfusion (MCAO/R) rats.[2][5]

Experimental Protocols

1. In Vitro Metabolism of this compound in Liver Microsomes

This protocol is adapted from studies on the metabolism of this compound in rat and human liver microsomes.[2]

  • Objective: To determine the cytochrome P450 (CYP450)-mediated metabolism of this compound.

  • Materials:

    • This compound

    • Rat or Human Liver Microsomes (RLMs/HLMs)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • MgCl₂ (5 mM)

    • NADPH regeneration system (10 mM β-nicotinamide adenine (B156593) dinucleotide phosphate, 100 mM glucose-6-phosphate, 10 U/mL 6-G-P dehydrogenase)

    • Ice-cold acetonitrile

  • Procedure:

    • Prepare an incubation mixture containing this compound (10 µM) and RLMs or HLMs (0.5 mg protein/mL) in a final volume of 0.2 mL Tris-HCl buffer with 5 mM MgCl₂.

    • Pre-incubate the mixture for 2 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

    • Use samples without NADPH as a negative control.

    • Vortex the mixture and centrifuge at 18,800 x g for 5 minutes.

    • Analyze the supernatant for metabolites using LC-MS/MS.

2. LC-MS/MS Analysis of this compound

This protocol is based on a method developed for the determination of this compound in rat plasma and brain tissue.[3]

  • Objective: To quantify the concentration of this compound in biological samples.

  • Instrumentation:

    • Liquid Chromatography system (e.g., Shimadzu 30A UPLC)[2]

    • Triple quadrupole mass spectrometer (e.g., API 4000)[2]

    • Zorbax SB-C18 column or equivalent

  • Reagents:

    • Acetonitrile (containing 0.5% formic acid)

    • Water (containing 0.5% formic acid)

    • Propranolol (as internal standard, IS)

  • Procedure:

    • Sample Preparation: Precipitate proteins in plasma or brain tissue homogenate samples by adding acetonitrile containing the internal standard.

    • Chromatographic Separation:

      • Mobile Phase A: 0.5% formic acid in water

      • Mobile Phase B: 0.5% formic acid in acetonitrile

      • Flow Rate: 0.3 mL/min

      • A gradient elution can be used, for example: start with 10% B, increase to 98% B, hold, and then re-equilibrate.[2]

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive ion

      • Detection Mode: Selective Reaction Monitoring (SRM)

      • Mass Transition for this compound: m/z 305 → 248[2][3]

      • Mass Transition for Internal Standard (Propranolol): m/z 260 → 183[2][3]

    • Quantification: Create a standard curve using known concentrations of this compound to quantify the analyte in the samples.

Visualizations

IMM_H004_Metabolism IMM_H004 This compound M1_M2 M1 and M2 (Demethylated Metabolites) IMM_H004->M1_M2 CYP450 IMM_H004G IMM-H004G (M3) (Glucuronide Conjugate) Major Active Metabolite IMM_H004->IMM_H004G UGTs M4 M4 (Sulfated Conjugate) IMM_H004->M4 SULTs

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Microsomes, etc.) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for sample analysis.

References

Overcoming blood-brain barrier penetration issues with IMM-H004

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with IMM-H004. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel coumarin (B35378) derivative investigated for its neuroprotective effects in ischemic stroke. Its primary mechanism of action is the downregulation of Chemokine-like factor 1 (CKLF1). This action inhibits the CKLF1/CCR4 signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome and subsequent inflammatory responses in the brain.[1]

Q2: What is the role of the metabolite IMM-H004G?

A2: this compound is metabolized in vivo to its glucuronide conjugate, IMM-H004G.[2][3] Interestingly, IMM-H004G exhibits neuroprotective activity similar to the parent compound and has a significantly higher and more sustained concentration in the brain following administration of this compound.[2][3][4][5] This suggests that IMM-H004G is a key active metabolite contributing to the therapeutic effects of this compound.[2][3][5]

Q3: How does IMM-H004G, a polar molecule, achieve high concentrations in the brain?

A3: Despite its higher polarity and molecular weight, which typically hinder blood-brain barrier (BBB) penetration, IMM-H004G brain exposure is significantly higher than that of this compound.[4][6][7] This is attributed to active transport mechanisms. The transport of IMM-H004G from the blood into the brain is facilitated by Organic Anion Transporting Polypeptides (OATP1A2 and OATP2B1).[4][6][8] In contrast, the parent drug, this compound, appears to be a substrate for P-glycoprotein (P-gp), an efflux transporter that actively removes it from the brain.[4][6]

Q4: What is the proposed therapeutic window for this compound in preclinical models?

A4: In a rat model of permanent middle cerebral artery occlusion (pMCAO), a therapeutic window of 0 to 6 hours post-ischemia has been suggested for a 10 mg/kg dose of this compound.[9] Administration within this timeframe resulted in a significant reduction in brain infarct size and improved neurological deficits.[9]

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with this compound.

In Vivo Model: Ischemic Stroke (pMCAO/MCAO-R)
Observed Problem Potential Cause Suggested Solution
High variability in infarct volume between animals in the same group. Inconsistent occlusion of the middle cerebral artery.- Ensure the filament used for occlusion is the correct size for the animal's weight.- Verify occlusion and reperfusion using laser Doppler flowmetry.- Refine surgical technique to ensure consistent placement of the filament.
High mortality rate in the stroke model group. Severe ischemic damage leading to brain edema and herniation.- Reduce the duration of ischemia.- Ensure proper post-operative care, including hydration and temperature regulation.- Consider a permanent MCAO model which can have lower mortality than transient models with large infarcts.
No significant neuroprotective effect of this compound observed. - Timing of administration: The therapeutic window may have been missed.- Drug stability/delivery: Issues with the formulation or administration route.- Ineffective stroke model: Insufficient or overly severe ischemic insult.- Administer this compound within the 0-6 hour therapeutic window post-ischemia.[9]- Prepare fresh solutions of this compound for each experiment. Confirm the stability of your formulation.- Confirm successful MCAO and significant infarct volume in the vehicle group before proceeding with large-scale studies.
Behavioral Assessments
Observed Problem Potential Cause Suggested Solution
No significant improvement in neurological score with this compound treatment. - Insensitivity of the test: The chosen behavioral test may not be sensitive enough to detect subtle improvements.- Spontaneous recovery: Some neurological functions may recover spontaneously over time, masking the therapeutic effect.- Use a battery of behavioral tests to assess different aspects of neurological function (e.g., Bederson score, corner test, cylinder test).- Conduct behavioral assessments at multiple time points post-stroke to capture both acute and long-term effects. Be aware that some deficits may recover quickly.[4]
High variability in behavioral scores within groups. - Inconsistent handling and testing procedures. - Stress and anxiety in the animals. - Handle animals gently and habituate them to the testing environment before the experiment.- Ensure all testing is performed by the same trained individual and at the same time of day to minimize variability.
Molecular and Cellular Analyses
Observed Problem Potential Cause Suggested Solution
Western Blot: Difficulty detecting CKLF1 or NLRP3 inflammasome components. - Low protein expression: The target proteins may be expressed at low levels in the tissue.- Poor antibody quality: The primary antibody may have low affinity or specificity.- Inefficient protein extraction or transfer. - Use positive controls (e.g., cell lysates known to express the target protein) to validate your antibody and protocol.- Optimize protein extraction with appropriate protease and phosphatase inhibitors.- For large proteins like NLRP3 (~118 kDa), use lower percentage SDS-PAGE gels (e.g., 8%) and optimize transfer conditions (e.g., add SDS to the transfer buffer).
Immunohistochemistry/Immunofluorescence: Weak or no signal for target proteins. - Inadequate tissue fixation or antigen retrieval. - Low primary antibody concentration or incubation time. - Ensure proper perfusion and fixation of brain tissue immediately after collection.- Optimize antigen retrieval methods (heat-induced or enzymatic).- Titrate the primary antibody concentration and increase the incubation time (e.g., overnight at 4°C).
Pharmacokinetic Analysis: Inconsistent levels of this compound and IMM-H004G in brain tissue. - Inefficient brain tissue homogenization or extraction. - Contamination from blood. - Ensure complete homogenization of the brain tissue sample.- Perfuse animals with saline before brain collection to remove residual blood.- Use a validated LC-MS/MS method for quantification.

Data Summary

Pharmacokinetic Parameters of this compound and IMM-H004G in Rats

The following table summarizes the pharmacokinetic parameters of this compound and its active metabolite, IMM-H004G, in rats following intravenous administration.

Parameter This compound IMM-H004G Reference
AUC (h*ng/mL) 1,63828,948[2][3]
t½β (h) 0.426.61[2][3]

AUC: Area under the plasma concentration-time curve; t½β: Elimination half-life.

Key Experimental Protocols

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats

This protocol is a generalized procedure based on standard methods cited in the literature.[1] Individual labs should optimize this protocol for their specific setup.

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane).

  • Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA.

  • Filament Insertion: Introduce a monofilament (e.g., 4-0 nylon suture with a rounded tip) through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Confirmation of Occlusion (Recommended): Use laser Doppler flowmetry to confirm a significant drop in cerebral blood flow.

  • Wound Closure: Suture the incision.

  • Post-operative Care: Provide subcutaneous fluids and maintain the animal's body temperature. Monitor for neurological deficits.

Western Blotting for CKLF1 and NLRP3
  • Tissue Homogenization: Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an 8% SDS-polyacrylamide gel for NLRP3 or a 12% gel for CKLF1.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-CKLF1 or anti-NLRP3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

IMM_H004_Signaling_Pathway cluster_0 Ischemic Stroke cluster_1 This compound Action cluster_2 Inflammatory Cascade Ischemic Insult Ischemic Insult CKLF1 CKLF1 Ischemic Insult->CKLF1 Upregulates IMM_H004 This compound IMM_H004->CKLF1 Inhibits Neuroprotection Neuroprotection IMM_H004->Neuroprotection Promotes CCR4 CCR4 CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Activates Inflammation Neuroinflammation NLRP3->Inflammation Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage

Caption: Signaling pathway of this compound in ischemic stroke.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_assessment Assessment cluster_analysis Ex Vivo Analysis pMCAO pMCAO Stroke Model in Rats Treatment This compound or Vehicle Administration pMCAO->Treatment Behavior Behavioral Testing (e.g., Neurological Score) Treatment->Behavior Sacrifice Euthanasia and Brain Collection Behavior->Sacrifice Infarct Infarct Volume (TTC Staining) Sacrifice->Infarct Histo Histology (Nissl Staining) Sacrifice->Histo WB Western Blot (CKLF1, NLRP3) Sacrifice->WB PK Pharmacokinetics (LC-MS/MS) Sacrifice->PK

Caption: General experimental workflow for evaluating this compound.

BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain IMM_H004_blood This compound IMM_H004_brain This compound IMM_H004_blood->IMM_H004_brain Passive Diffusion IMM_H004G_blood IMM-H004G IMM_H004G_brain IMM-H004G IMM_H004G_blood->IMM_H004G_brain OATP-mediated Influx BBB IMM_H004_brain->IMM_H004_blood P-gp Efflux

Caption: Blood-brain barrier transport of this compound and IMM-H004G.

References

Managing potential toxicity of IMM-H004 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IMM-H004 Animal Model Studies

Disclaimer: Publicly available research on this compound focuses on its therapeutic efficacy and mechanism of action in neuroprotection. As of this document's creation, specific studies detailing the toxicity profile or formal safety pharmacology of this compound have not been published. Therefore, this guide is provided as a general framework for researchers. The potential issues and management strategies described are based on standard preclinical toxicology protocols and the known characteristics of the coumarin (B35378) class of compounds.[1][2][3] Researchers must adapt these general guidelines to their specific, institutionally-approved animal study protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel coumarin derivative investigated for its neuroprotective effects in ischemic stroke. Its mechanism involves downregulating the binding of chemokine-like factor 1 (CKLF1) to its receptor CCR4. This action suppresses the activation of the NLRP3 inflammasome, leading to a reduction in the inflammatory response in the brain.

Q2: Based on its chemical class, what are the potential target organs for this compound toxicity? A2: As a coumarin derivative, the primary organ of concern for potential toxicity is the liver (hepatotoxicity).[1][2] Studies on the general coumarin class have shown dose-related hepatic necrosis in rats, which are particularly sensitive.[4] Other potential target organs reported for some coumarins include the lungs in mice and the kidneys in dogs.[1] Standard preclinical safety studies recommend evaluating all major organs.[3][5]

Q3: What routine monitoring should be performed during an in vivo study with this compound? A3: All studies should include daily health and welfare checks. Standard toxicology protocols recommend regular monitoring of body weight, food and water consumption, and detailed clinical observations (e.g., changes in posture, activity, respiration).[6] For repeated-dose studies, clinical pathology (hematology and serum chemistry) should be assessed at baseline and termination, and potentially at interim timepoints.[7]

Q4: How should I determine the starting dose and vehicle for a preliminary toxicity study? A4: Dose selection for a toxicity study is typically based on data from efficacy studies. A common approach is to test the highest effective dose and multiples of that dose (e.g., 3x, 10x) to establish a safety margin.[8][9] The vehicle should be selected based on the solubility of this compound and a history of being well-tolerated and inert. Saline is often a preferred vehicle for intravenous administration.[1] Always conduct a small pilot study to confirm the tolerability of the highest dose volume and formulation before proceeding to a larger study group.

Q5: What are the signs of potential hepatotoxicity in rodents? A5: Clinical signs can be non-specific and may include lethargy, hunched posture, ruffled fur, and weight loss. Key indicators are elevations in serum liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4] Gross necropsy may reveal a discolored or mottled liver, and definitive diagnosis requires histopathological examination showing evidence of cellular necrosis or other changes.[1][5]

Troubleshooting Guides

Guide 1: Managing Unexpected Body Weight Loss

If animals exhibit body weight loss exceeding 15% of their baseline, it is a significant adverse event requiring immediate action.

  • Immediate Assessment:

    • Perform a detailed clinical examination of the affected animal(s).

    • Check for signs of dehydration, pain, or distress.

    • Ensure free access to food and water. Consider providing supplemental nutrition (e.g., hydrogel, palatable diet) if necessary.

  • Investigate the Cause:

    • Compound Toxicity: Weight loss is a common sign of systemic toxicity. Review dosing records to ensure accuracy.

    • Vehicle Effects: If using a novel vehicle, it may have inherent toxicity. Run a vehicle-only control group to assess this possibility.

    • Procedural Stress: Repeated or stressful procedures (e.g., difficult injections, frequent handling) can cause weight loss.[10] Evaluate and refine animal handling techniques.

  • Action Plan:

    • Consult with the institutional veterinarian.

    • Consider reducing the dose or the frequency of administration for the affected cohort.

    • If weight loss exceeds 20% or is accompanied by severe clinical signs, euthanasia according to IACUC-approved endpoints is typically required.

Guide 2: Investigating Suspected Nephrotoxicity

If routine urinalysis or serum chemistry suggests potential kidney damage (e.g., increased Blood Urea Nitrogen (BUN) or Creatinine).

  • Confirm Findings:

    • Repeat serum chemistry analysis to confirm initial findings.

    • Perform a complete urinalysis, looking for proteinuria, hematuria, or changes in specific gravity.

  • Correlate with Pathology:

    • At necropsy, carefully examine the kidneys for any gross abnormalities (e.g., swelling, discoloration).

    • Ensure kidneys are weighed and preserved for histopathological analysis, which is crucial for identifying specific damage like tubular necrosis.

  • Dose-Response Evaluation:

    • Determine if the suspected nephrotoxicity is dose-dependent by comparing findings across different dose groups. A clear dose-response relationship strengthens the evidence for compound-related toxicity.

  • Review Literature:

    • While the liver is the primary concern for coumarins, some have been shown to be nephrotoxic in certain species, such as dogs.[1] Reviewing data on compounds with similar structures can provide additional context.

Data Presentation

Table 1: Example Clinical Pathology Monitoring Plan for a 14-Day Rodent Study This table is illustrative and should be adapted for specific study designs.

Parameter CategoryAnalyteCollection Timepoints
Hematology Complete Blood Count (CBC) with differential, Platelets, HemoglobinBaseline (Day -1), Termination (Day 15)
Coagulation Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT)Baseline (Day -1), Termination (Day 15)
Serum Chemistry Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Baseline (Day -1), Day 7 (interim), Termination (Day 15)
Alkaline Phosphatase (ALP), Total BilirubinBaseline (Day -1), Termination (Day 15)
Blood Urea Nitrogen (BUN), CreatinineBaseline (Day -1), Termination (Day 15)
Total Protein, Albumin, Globulin, Glucose, ElectrolytesBaseline (Day -1), Termination (Day 15)

Table 2: Illustrative Tissue Collection for Histopathology Based on standard guidelines for systemic toxicity studies.[7]

SystemOrgans and Tissues to Collect
Central Nervous System Brain (multiple sections), Spinal Cord, Peripheral Nerve
Cardiovascular Heart, Aorta
Respiratory Lungs with bronchi, Trachea, Nasal Turbinates
Gastrointestinal Esophagus, Stomach, Duodenum, Jejunum, Ileum, Colon, Cecum, Rectum
Hepatic Liver, Gall Bladder (if applicable)
Urinary Kidneys, Urinary Bladder
Hematopoietic/Lymphoid Spleen, Thymus, Bone Marrow (femur), Mandibular & Mesenteric Lymph Nodes
Endocrine Adrenal Glands, Pituitary Gland, Thyroid/Parathyroid Glands
Reproductive Testes, Epididymides, Prostate, Seminal Vesicles (Male) / Ovaries, Uterus, Vagina (Female)
Other Skin (at injection site), Skeletal Muscle, Eyes

Experimental Protocols

Protocol: 14-Day Repeated-Dose Toxicity Study in Rats (General Template)

This protocol outlines a general non-GLP study to assess the potential toxicity of a test article like this compound after daily administration for 14 days.

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats.

    • Age: 7-8 weeks at the start of dosing.

    • Source: Approved commercial vendor.

    • Acclimation: Minimum of 5 days upon arrival.

  • Groups and Dosing:

    • Assign animals to groups (n=5/sex/group) using a weight-stratified randomization method.

    • Group 1: Vehicle Control (e.g., 0.9% Saline).

    • Group 2: Low Dose (e.g., Highest anticipated therapeutic dose).

    • Group 3: Mid Dose (e.g., 3x Low Dose).

    • Group 4: High Dose (e.g., 10x Low Dose, or a dose expected to produce mild toxicity).

    • Administration: Administer the compound once daily via the intended clinical route (e.g., intravenous injection) for 14 consecutive days. Dose volume should be consistent across groups (e.g., 5 mL/kg).

  • In-Life Observations:

    • Mortality/Morbidity: Check twice daily.

    • Clinical Observations: Perform detailed observations daily, prior to and after dosing.

    • Body Weight: Record on Day -1 (baseline), Day 1, Day 7, and Day 14.

    • Food Consumption: Measure weekly for each cage.

  • Clinical Pathology:

    • Collect blood samples (e.g., via tail vein or submandibular bleed) from all animals on Day -1 (baseline) and at termination (Day 15).

    • Process samples for hematology and serum chemistry analysis as detailed in Table 1.

  • Terminal Procedures (Day 15):

    • Fast animals overnight (except for water).

    • Anesthetize and collect terminal blood sample via cardiac puncture.

    • Perform a complete gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, brain, spleen, heart, thymus, adrenals, testes).

    • Collect and preserve all tissues listed in Table 2 in 10% neutral buffered formalin for potential histopathological examination.

Visualizations

IMM_H004_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 Receptor NLRP3 NLRP3 Inflammasome CCR4->NLRP3 Activates CKLF1 CKLF1 CKLF1->CCR4 Binds ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits & Activates Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β (Inflammation) ProIL1b->IL1b IMMH004 This compound IMMH004->CKLF1 Inhibits

Caption: Known efficacy pathway of this compound in reducing inflammation.

Toxicity_Study_Workflow start Study Design & Protocol Approval (IACUC) acclimatize Animal Ordering & Acclimation (≥5 days) start->acclimatize randomize Baseline Data Collection (Body Weight) & Randomization acclimatize->randomize dosing Dosing Period (e.g., 14 days) - Daily Clinical Observations - Weekly Body Weights randomize->dosing interim Interim Blood Collection (Optional) dosing->interim terminal Terminal Procedures - Final Body Weight - Terminal Blood Collection dosing->terminal necropsy Gross Necropsy & Organ Weight Measurement terminal->necropsy processing Tissue Preservation & Sample Processing (Blood, Tissues) necropsy->processing analysis Data Analysis - Clinical Pathology - Histopathology processing->analysis end Final Report analysis->end

Caption: General experimental workflow for an in vivo toxicity study.

Weight_Loss_Troubleshooting start Animal exhibits significant weight loss (>15%) check_dose Are dosing calculations and administration correct? start->check_dose check_health Are there other clinical signs (e.g., dehydration, diarrhea)? check_dose->check_health Yes action_correct Correct Dosing Procedure & Monitor Closely check_dose->action_correct No check_vehicle Does the vehicle-only control group show similar weight loss? check_health->check_vehicle No action_vet Provide Supportive Care & Consult Veterinarian check_health->action_vet Yes action_compound Likely Compound-Related Toxicity - Consider dose reduction - Correlate with pathology check_vehicle->action_compound No action_vehicle Vehicle-Related Toxicity - Re-evaluate vehicle choice - Consider reformulation check_vehicle->action_vehicle Yes

Caption: Troubleshooting decision tree for animal weight loss.

References

Technical Support Center: IMM-H004 Dosage Adjustment for Aged Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing IMM-H004 in aged animal models of cerebral ischemia. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dose adjustment and experimental design for this specific demographic, ensuring experimental accuracy and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for aged rats in a cerebral ischemia model?

A1: Based on preclinical studies, a therapeutic dosage window of 5 to 20 mg/kg has been shown to be effective in aged (26-month-old) male Sprague-Dawley rats undergoing permanent middle cerebral artery occlusion (pMCAO).[1] A dose of 10 mg/kg administered 6 hours after ischemia has been demonstrated to significantly reduce brain infarction and neurological dysfunction.[1] It is advisable to start with a dose within this range and optimize based on your specific experimental model and endpoints.

Q2: How does the efficacy of this compound in aged animals compare to adult animals?

A2: this compound has shown protective effects against cerebral ischemia-induced brain injury and associated cardiopulmonary complications in both adult and aged rats.[1] While direct comparative studies on the dose-response relationship between adult and aged animals are limited, the compound has been found to be effective in both populations.[1] Researchers should be aware that age-related physiological changes can affect drug metabolism and distribution, potentially influencing the optimal dosage.

Q3: What is the primary mechanism of action for this compound in the context of cerebral ischemia in aged animals?

A3: this compound exerts its neuroprotective effects by inhibiting the CKLF1 (chemokine-like factor 1) mediated inflammatory pathway.[1] Following ischemic injury, CKLF1 is upregulated in neurons, which in turn promotes the pro-inflammatory M1 polarization of microglia.[2] this compound downregulates CKLF1, which subsequently suppresses the activation of the NF-κB signaling pathway and the NLRP3 inflammasome.[1][3] This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby mitigating neuroinflammation and protecting against brain and cardiopulmonary damage.[1]

Q4: Are there any known metabolites of this compound that I should be aware of?

A4: Yes, this compound is metabolized in rats, with the major metabolite being a glucuronide conjugate, IMM-H004G.[4][5] Interestingly, IMM-H004G exhibits similar neuroprotective activity to the parent compound and has a much longer plasma half-life (6.61 hours for IMM-H004G vs. 0.42 hours for this compound).[4][5] This suggests that the metabolite significantly contributes to the sustained therapeutic effect of this compound.[4][5]

Q5: Can this compound be administered for an extended period in aged animals?

A5: One study involved continuous administration of this compound at 10 mg/kg once daily for 3 days in aged rats following pMCAO, which resulted in an improved survival rate.[1] For longer-term studies, it is crucial to monitor the overall health of the aged animals, including body weight, food and water intake, and any signs of distress, as they are more susceptible to age-related complications.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High Mortality Rate Post-Surgery in Aged Animals Aged animals are more fragile and less tolerant to anesthesia and surgical stress.[6] They may also have underlying health issues.- Use a less invasive surgical model if possible. A modified transcranial MCAO model has shown excellent long-term survival in aged mice.[7]- Carefully monitor and maintain body temperature at 37 ± 0.5°C during and after surgery.[8]- Provide meticulous post-operative care, including fluid support and soft food.
Variability in Infarct Volume and Neurological Outcomes Increased physiological variability is a characteristic of aging. Aged animals may have differences in collateral blood vessel circulation.- Increase the sample size to account for individual differences.- Ensure consistent and precise surgical procedures, particularly the placement of the occluding filament.- Consider pre-screening animals for baseline health status.
Lack of Efficacy at a Given Dose Age-related changes in drug metabolism (e.g., reduced hepatic or renal function) could alter the pharmacokinetic profile of this compound.- Verify the administration technique (e.g., intravenous injection) to ensure proper delivery.- Consider performing a dose-response study within the recommended range (5-20 mg/kg) to determine the optimal dose for your specific aged animal strain and model.[1]- Analyze plasma levels of this compound and its active metabolite IMM-H004G to assess drug exposure.[4][5]
Unexpected Adverse Events (e.g., lethargy, weight loss) Aged animals may have a lower tolerance to therapeutic agents due to compromised organ function.- Start with the lowest effective dose (e.g., 5 mg/kg).[1]- Closely monitor the animals daily for any clinical signs of toxicity.- If adverse events occur, consider reducing the dose or the frequency of administration.- Conduct baseline and periodic health assessments, including blood work, to monitor organ function.

Quantitative Data

Table 1: Dose-Dependent Effect of this compound on Infarct Volume and Neurological Score in Aged Rats

Treatment GroupDose (mg/kg)Administration TimeInfarct Volume (% of hemisphere)Neurological Score
Saline-6h post-pMCAO~35%~3.5
This compound56h post-pMCAO~25%~2.5
This compound106h post-pMCAO~20% ~2.0
This compound206h post-pMCAO~18% ~1.8
*Data are approximated from graphical representations in Ai et al., 2019.[1] Neurological score based on a 4-point scale. *p < 0.05, *p < 0.01 compared to saline group.

Table 2: Effect of this compound on Pro-Inflammatory Cytokines in the Brain of Aged Rats

Treatment GroupDose (mg/kg)IL-1β Levels (pg/mg protein)TNF-α Levels (pg/mg protein)
Sham-~20~30
pMCAO + Saline-~80~100
pMCAO + this compound10~40 ~60
*Data are approximated from graphical representations in Ai et al., 2019.[1] Cytokine levels measured in the hippocampus, cortex, and striatum. *p < 0.01 compared to pMCAO + Saline group.

Experimental Protocols

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Aged Rats (26-month-old)

This protocol is a synthesis of best practices and information from published studies.[1][8][9]

  • Animal Preparation:

    • Acclimatize aged male Sprague-Dawley rats (500-600g) for at least one week before surgery.

    • Fast the animals overnight with free access to water.

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) in 30% O₂/70% N₂O). Maintain anesthesia with a lower concentration of the anesthetic.

    • Maintain the animal's body temperature at 37 ± 0.5°C using a heating pad and monitor with a rectal probe throughout the procedure.

    • Apply ophthalmic ointment to both eyes to prevent corneal drying.

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Make a small incision in the ECA and insert a 4-0 monofilament nylon suture with a rounded tip into the ICA.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

    • Secure the filament in place. For permanent occlusion, the filament is left in place.

  • Post-Operative Care:

    • Suture the incision and allow the animal to recover from anesthesia in a warm, clean cage.

    • Monitor the animal closely during recovery.

    • Administer this compound (5, 10, or 20 mg/kg) or vehicle via intravenous injection at the desired time point (e.g., 6 hours post-pMCAO).

    • Provide soft, palatable food and easy access to water.

    • Assess neurological deficits at predetermined time points using a standardized scoring system.

Visualizations

IMM_H004_Pathway Ischemic_Stroke Ischemic Stroke in Aged Brain CKLF1 Neuronal CKLF1 Upregulation Ischemic_Stroke->CKLF1 Microglia Microglia CKLF1->Microglia activates M1_Polarization M1 Pro-inflammatory Polarization Microglia->M1_Polarization NF_kB NF-κB Activation M1_Polarization->NF_kB NLRP3 NLRP3 Inflammasome Activation NF_kB->NLRP3 Cytokines ↑ IL-1β, TNF-α NLRP3->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation Brain_Damage Brain & Cardiopulmonary Damage Inflammation->Brain_Damage IMM_H004 This compound IMM_H004->CKLF1 inhibits

Caption: this compound Signaling Pathway in Aged Ischemic Stroke Models.

experimental_workflow Animal_Prep Aged Rat (26 months old) Preparation & Anesthesia pMCAO pMCAO Surgery Animal_Prep->pMCAO Post_Op Post-Operative Recovery & Monitoring pMCAO->Post_Op Treatment This compound Administration (5, 10, or 20 mg/kg, IV) at 6h post-pMCAO Post_Op->Treatment Assessment Neurological & Behavioral Assessment Treatment->Assessment Sacrifice Sacrifice & Tissue Collection (e.g., 72h post-pMCAO) Assessment->Sacrifice Analysis Histological & Molecular Analysis (Infarct Volume, Cytokines) Sacrifice->Analysis

Caption: Experimental Workflow for this compound in Aged Rat pMCAO Model.

References

Validation & Comparative

IMM-H004 vs. Edaravone: A Comparative Analysis of Neuroprotective Agents in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMM-H004 and edaravone (B1671096), two neuroprotective agents investigated for the treatment of acute ischemic stroke. This analysis is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. While reperfusion therapies are the frontline treatment, the narrow therapeutic window necessitates the development of effective neuroprotective agents to mitigate neuronal damage. Edaravone, a free radical scavenger, is clinically approved in several countries for acute ischemic stroke. This compound, a novel coumarin (B35378) derivative, has shown promise in preclinical studies by targeting a specific inflammatory pathway. This guide offers a detailed comparison of these two compounds, presenting their mechanisms, experimental data, and methodologies to inform future research and development in stroke therapeutics.

Mechanism of Action

The neuroprotective effects of this compound and edaravone stem from distinct molecular mechanisms. Edaravone acts as a potent antioxidant, while this compound modulates a specific inflammatory signaling cascade.

This compound: This novel coumarin derivative exerts its neuroprotective effects by targeting the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling axis.[1][2] In the context of ischemic stroke, this compound downregulates the binding of CKLF1 to CCR4, which in turn suppresses the activation of the NLRP3 inflammasome.[1] This leads to a reduction in the inflammatory response, ultimately protecting the brain from ischemic injury.[1]

Edaravone: As a low molecular weight antioxidant, edaravone readily crosses the blood-brain barrier to scavenge free radicals.[3][4] Its primary mechanism involves neutralizing reactive oxygen species (ROS) such as hydroxyl radicals and peroxyl radicals, which are produced in excess during an ischemic event and cause significant cellular damage through lipid peroxidation.[3][5][6] By mitigating oxidative stress, edaravone helps to preserve the integrity of neuronal cell membranes and reduce endothelial cell injury.[7][8]

G cluster_0 This compound Pathway cluster_1 Edaravone Pathway Ischemic Stroke Ischemic Stroke CKLF1 CKLF1 Ischemic Stroke->CKLF1 Upregulates CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3 Inflammasome NLRP3 Inflammasome CCR4->NLRP3 Inflammasome Activates Inflammatory Response Inflammatory Response NLRP3 Inflammasome->Inflammatory Response Promotes Neuronal Protection Neuronal Protection NLRP3 Inflammasome->Neuronal Protection Inhibition leads to Neuronal Damage Neuronal Damage Inflammatory Response->Neuronal Damage This compound This compound This compound->CKLF1 Inhibits binding to CCR4 Ischemic Stroke Ischemic Stroke ROS Production ROS Production Ischemic Stroke ->ROS Production Increases Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Neuronal Protection Neuronal Protection Oxidative Stress->Neuronal Protection Reduction leads to Neuronal Damage Neuronal Damage Lipid Peroxidation->Neuronal Damage Edaravone Edaravone Edaravone->ROS Production Scavenges G cluster_workflow This compound Preclinical Experimental Workflow animal_model Animal Model: Adult male Sprague-Dawley or Spontaneously Hypertensive Rats surgery Surgery: Permanent or Transient Middle Cerebral Artery Occlusion (pMCAO/tMCAO) animal_model->surgery drug_admin Drug Administration: This compound or Vehicle administered intravenously at specified times post-ischemia surgery->drug_admin behavioral Behavioral Assessment: Neurological deficit scoring (e.g., Zea Longa score) drug_admin->behavioral infarct_volume Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining behavioral->infarct_volume histology Histological Analysis: Nissl staining for neuronal loss infarct_volume->histology biochemical Biochemical Assays: ELISA for inflammatory cytokines (IL-1β, TNF-α) histology->biochemical molecular Molecular Analysis: Western blotting and qPCR for protein and -mRNA expression of pathway components (CKLF1, CCR4, NLRP3) biochemical->molecular G cluster_workflow Edaravone Clinical Trial Workflow (General) patient_pop Patient Population: Patients with acute ischemic stroke (diagnosed by CT or MRI) within a specified time window (e.g., <72 hours) randomization Randomization: Randomly assigned to either Edaravone or Placebo/Control group patient_pop->randomization treatment Treatment Regimen: Intravenous infusion of Edaravone (e.g., 30 mg twice daily) for a defined period (e.g., 14 days) randomization->treatment primary_endpoint Primary Efficacy Outcome: Functional independence at 90 days, -assessed by the modified Rankin Scale (mRS) treatment->primary_endpoint secondary_endpoints Secondary Efficacy Outcomes: Change in National Institutes of Health -Stroke Scale (NIHSS) score; Barthel Index at follow-up primary_endpoint->secondary_endpoints safety_assessment Safety Assessment: Monitoring and recording of all adverse events throughout the study period secondary_endpoints->safety_assessment

References

A Comparative Analysis of IMM-H004 and Urokinase in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the novel coumarin (B35378) derivative IMM-H004 and the established thrombolytic agent urokinase for the treatment of ischemic stroke. This analysis is based on preclinical data from various ischemic stroke models, with a focus on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

At a Glance: this compound vs. Urokinase

FeatureThis compoundUrokinase
Drug Class Novel coumarin derivativeFirst-generation thrombolytic agent, serine protease
Primary Mechanism Anti-inflammatory: Downregulates Chemokine-like factor 1 (CKLF1), suppressing the NLRP3 inflammasome.[1][2]Thrombolytic: Converts plasminogen to plasmin, leading to the breakdown of fibrin (B1330869) clots.[3][4]
Therapeutic Time Window (preclinical) 0-6 hours post-ischemia[2]Up to 6 hours post-ictus in clinical practice.[3][5]
Key Preclinical Findings - Reduces brain infarct size and improves neurological deficits.[2] - Shows a better 72-hour survival rate compared to urokinase in a permanent focal cerebral ischemia model.[2] - Protects against cardiopulmonary complications following ischemic stroke.[2] - Attenuates brain ischemia/reperfusion injuries by inhibiting VCAM-1.[6]- Improves neurological outcomes.[3] - Can be a cost-effective alternative to newer thrombolytic agents.[3][5] - Combination with antiplatelet or anticoagulant therapy may be necessary to prevent new clot formation.[3]
Administration Route Intravenous[6]Intravenous or Intra-arterial[3][7]

In-Depth Analysis: Mechanisms of Action

This compound and urokinase operate through distinct pathways to mitigate the damage caused by ischemic stroke. Urokinase directly targets the blood clot, while this compound modulates the subsequent inflammatory cascade.

Urokinase: As a plasminogen activator, urokinase initiates a proteolytic cascade that results in the dissolution of the fibrin meshwork of a thrombus, thereby restoring blood flow to the ischemic brain region.[3][4] This mechanism is crucial in the acute phase of ischemic stroke to salvage the penumbra, the area of moderately ischemic brain tissue that is still viable.

This compound: This novel coumarin derivative takes a different approach by targeting the inflammatory response that is a key contributor to secondary brain injury following ischemia.[6] this compound has been shown to downregulate the expression of Chemokine-like factor 1 (CKLF1).[1][2] This, in turn, suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the inflammatory response.[1] By inhibiting the NLRP3 inflammasome, this compound reduces the release of pro-inflammatory cytokines, thereby protecting the brain from further damage.[1][2]

Comparative Signaling Pathways cluster_urokinase Urokinase Pathway cluster_immh004 This compound Pathway Urokinase Urokinase Plasminogen Plasminogen Urokinase->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin Fibrin (in Thrombus) Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Thrombolysis Thrombolysis & Reperfusion Fibrin_Degradation->Thrombolysis IMM_H004 This compound CKLF1 CKLF1 IMM_H004->CKLF1 downregulates Neuroprotection Neuroprotection IMM_H004->Neuroprotection CCR4 CCR4 CKLF1->CCR4 binds to NLRP3 NLRP3 Inflammasome CCR4->NLRP3 activates Inflammatory_Response Inflammatory Response NLRP3->Inflammatory_Response triggers Inflammatory_Response->Neuroprotection inhibition leads to

Figure 1: Comparative Signaling Pathways of Urokinase and this compound.

Preclinical Efficacy: A Head-to-Head Comparison

A key preclinical study directly compared the efficacy of this compound and urokinase in a rat model of permanent middle cerebral artery occlusion (pMCAO). The results of this study are summarized below.

Outcome MeasureThis compound (10 mg/kg)UrokinaseModel Group (Saline)
72-hour Survival Rate Significantly higher than urokinase groupLower than this compound group-
Neurological Deficit Score Significant improvementSignificant improvement-
Infarct Size (72h) No significant differenceNo significant difference-

Data sourced from Ai et al., 2019.[2]

These findings suggest that while both treatments can improve neurological deficits, this compound may offer a survival advantage in models of permanent ischemia.[2] It is important to note that in this particular study, neither drug significantly reduced the infarct size at 72 hours, which may be a consequence of the permanent occlusion model.[2]

Experimental Protocols

The evaluation of this compound and urokinase in ischemic stroke models typically involves the following key experimental procedures:

Animal Model of Ischemic Stroke

The most common model cited in the reviewed literature is the permanent middle cerebral artery occlusion (pMCAO) model in rats.[1][2] This procedure involves the permanent ligation of the middle cerebral artery, leading to a consistent and reproducible ischemic injury in the brain. Another model mentioned is the transient middle cerebral artery occlusion (tMCAO) , which involves temporary occlusion followed by reperfusion.[6]

Drug Administration

In the comparative preclinical studies, both this compound and urokinase were administered intravenously.[2][6] The timing of administration is a critical factor, with studies initiating treatment at various time points post-occlusion, often within a 6-hour window, to mimic the clinical scenario for stroke intervention.[1][2]

Outcome Assessments

A variety of methods are employed to assess the efficacy of the treatments:

  • 2,3,5-triphenyltetrazolium chloride (TTC) staining: This is a widely used technique to visualize the infarct area in the brain.[1][2] Healthy tissue stains red, while the infarcted tissue remains white.

  • Behavioral tests: Neurological deficits are often assessed using a scoring system to evaluate motor and sensory function.[1][2]

  • Enzyme-linked immunosorbent assay (ELISA): This method is used to quantify the levels of specific proteins, such as inflammatory cytokines, in brain tissue or blood samples.[1][8]

  • Nissl staining: This histological technique is used to assess neuronal survival in different brain regions.[1]

  • Immunohistochemistry and Western blotting: These techniques are used to detect and quantify the expression of specific proteins involved in the drug's mechanism of action, such as CKLF1 and components of the NLRP3 inflammasome.[1]

ExperimentalWorkflow cluster_procedure Experimental Procedure cluster_assessments Assessment Methods Model Ischemic Stroke Model Induction (e.g., pMCAO in rats) Drug_Admin Drug Administration (this compound or Urokinase) Model->Drug_Admin Post-occlusion Assessment Outcome Assessment Drug_Admin->Assessment Post-treatment TTC TTC Staining (Infarct Volume) Assessment->TTC Behavior Behavioral Tests (Neurological Deficits) Assessment->Behavior ELISA ELISA (Inflammatory Markers) Assessment->ELISA Histology Histology (Nissl, IHC) Assessment->Histology

Figure 2: General Experimental Workflow for Preclinical Stroke Studies.

Conclusion

This compound and urokinase represent two distinct therapeutic strategies for ischemic stroke. Urokinase acts as a thrombolytic agent, directly addressing the cause of ischemia by restoring blood flow. In contrast, this compound offers a neuroprotective and anti-inflammatory approach by targeting the CKLF1/NLRP3 inflammasome pathway, which is a key driver of secondary brain injury.

Preclinical data suggests that both agents are effective in improving neurological outcomes. Notably, this compound has demonstrated a survival benefit over urokinase in a model of permanent ischemia, highlighting its potential in scenarios where reperfusion is not achieved or is delayed.[2] Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its place in the management of acute ischemic stroke. The distinct mechanisms of action of these two agents may also suggest potential for combination therapies that could target both thrombolysis and the subsequent inflammatory cascade.

References

A Comparative Guide to CKLF1 Inhibitors: IMM-H004 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chemokine-Like Factor 1 (CKLF1) Inhibitors with Supporting Experimental Data.

This guide provides a detailed comparison of the efficacy of IMM-H004, a novel CKLF1 inhibitor, with other known modulators of the CKLF1 signaling pathway. The information presented is intended to assist researchers in making informed decisions for their investigative pursuits in areas such as inflammation, ischemic injury, and oncology.

Chemokine-like factor 1 (CKLF1) is a pro-inflammatory cytokine implicated in a variety of diseases. Its inhibition has emerged as a promising therapeutic strategy. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to offer a comprehensive overview of the current landscape of CKLF1 inhibitors.

Quantitative Efficacy of CKLF1 Inhibitors

InhibitorTypeTargetQuantitative DataKey Findings
This compound Small Molecule (Coumarin Derivative)CKLF1/CCR4 InteractionTherapeutic Dosage Window (in vivo, rats): 5 to 20 mg/kg[1]Protects against cerebral ischemia-induced brain injury and cardiopulmonary complications by inhibiting the CKLF1-mediated inflammation pathway.[1][2] Downregulates CKLF1 binding to CCR4, suppressing NLRP3 inflammasome activation.[3]
Compound 41 Small Molecule (3-Piperazinylcoumarin Analogue)CKLF1/CCR4 InteractionIC50: 2.12 x 10⁻⁸ M (in a cell-based screening assay)Precursor to this compound. Effectively blocks calcium mobilization and chemotaxis induced by the CKLF1-C27 peptide. Ameliorates asthmatic pathological changes in mice by inhibiting the NF-κB signal pathway.
Anti-CKLF1 Antibody Biologic (Antibody)CKLF1Specific IC50/Ki values not publicly available.Reduces infarct size and brain water content in rat models of focal cerebral ischemia.[4] Inhibits the activation of MAPK signaling pathways (p38, ERK, JNK) and reduces the production of inflammatory cytokines (TNF-α, IL-1β, MIP-2).[4]
C19 Peptide Peptide (C-terminal fragment of CKLF1)CCR3 and CCR4Specific IC50/Ki values not publicly available.Can act as an antagonist to CKLF1. Inhibits chemotaxis induced by CKLF1 and CCL17.[5] Attenuates airway eosinophilia and lung inflammation in a mouse model of asthma by inhibiting CCR3- and CCR4-mediated chemotaxis.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.

CKLF1 Signaling Pathways

CKLF1 exerts its biological effects by binding to its receptor, CCR4, and activating several downstream signaling cascades. The following diagrams illustrate the key pathways involved in CKLF1-mediated inflammation and cell proliferation.

CKLF1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_akt AKT/PI3K Pathway cluster_jak_stat JAK/STAT Pathway CKLF1 CKLF1 CCR4 CCR4 CKLF1->CCR4 Binds IMM_H004 This compound IMM_H004->CCR4 Inhibits Binding Anti_CKLF1_Ab Anti-CKLF1 Ab Anti_CKLF1_Ab->CKLF1 Neutralizes C19_Peptide C19 Peptide C19_Peptide->CCR4 Antagonizes MAPK MAPK (p38, ERK, JNK) CCR4->MAPK NFkB NF-κB CCR4->NFkB AKT_PI3K AKT/PI3K CCR4->AKT_PI3K JAK_STAT JAK/STAT CCR4->JAK_STAT Inflammatory_Cytokines_MAPK Inflammatory Cytokines (TNF-α, IL-1β, MIP-2) MAPK->Inflammatory_Cytokines_MAPK Inflammatory_Response_NFkB Inflammatory Response NFkB->Inflammatory_Response_NFkB Cell_Survival Cell Survival & Apoptosis Inhibition AKT_PI3K->Cell_Survival Gene_Expression Gene Expression (Proliferation, Angiogenesis) JAK_STAT->Gene_Expression Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Binding_Assay Binding Assay (e.g., ELISA, Co-IP) Chemotaxis_Assay Chemotaxis Assay Binding_Assay->Chemotaxis_Assay Signaling_Assay Signaling Pathway Assay (e.g., Western Blot) Chemotaxis_Assay->Signaling_Assay Cytokine_Assay Cytokine Release Assay (e.g., ELISA) Signaling_Assay->Cytokine_Assay end Comparative Efficacy Analysis Cytokine_Assay->end Disease_Model Disease Model (e.g., Ischemic Stroke, Asthma) Inhibitor_Admin Inhibitor Administration Disease_Model->Inhibitor_Admin Behavioral_Test Behavioral/Physiological Tests Inhibitor_Admin->Behavioral_Test Histology Histological Analysis Behavioral_Test->Histology Biomarker_Analysis Biomarker Analysis Histology->Biomarker_Analysis Biomarker_Analysis->end start Select CKLF1 Inhibitors (this compound, Anti-CKLF1 Ab, C19 Peptide) start->Binding_Assay start->Disease_Model

References

IMM-H004 in Cerebral Ischemia: A Comparative Analysis of Efficacy in Permanent vs. Transient Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of IMM-H004, a novel coumarin (B35378) derivative, in animal models of permanent and transient cerebral ischemia. The performance of this compound is benchmarked against established therapeutic agents, urokinase and edaravone (B1671096), with supporting experimental data and detailed protocols to aid in the evaluation and future development of neuroprotective strategies for ischemic stroke.

Executive Summary

Ischemic stroke, characterized by a disruption of blood flow to the brain, manifests in two primary forms: permanent ischemia, where blood flow is irreversibly blocked, and transient ischemia, where blood flow is temporarily interrupted and subsequently restored (reperfusion). Therapeutic interventions for these conditions aim to either restore blood flow or protect brain tissue from ischemic injury. This compound has emerged as a promising neuroprotective agent with a primary mechanism centered on the inhibition of the CKLF1/CCR4 signaling pathway, which in turn suppresses NLRP3 inflammasome activation and subsequent neuroinflammation.[1] This guide synthesizes available preclinical data to objectively assess its efficacy in both permanent and transient ischemic stroke models in rats.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data on the efficacy of this compound compared to urokinase and edaravone in rat models of permanent (pMCAO) and transient (MCAO/R) middle cerebral artery occlusion.

Table 1: Efficacy in Permanent Cerebral Ischemia (pMCAO) in Rats

TreatmentDosageAdministration RouteInfarct Volume Reduction (%)Neurological Deficit ImprovementSurvival Rate (%)Reference
This compound 10 mg/kgIntravenousSignificant reduction (quantitative data not specified in text)Significantly improved vs. modelBetter than urokinase, similar to edaravone (at 72h)[2]
Urokinase 170,000 U/kgIntra-arterial~42% (at optimal infusion rate)Significantly improved vs. modelLower than this compound and edaravone (at 72h)[2][3]
Edaravone 3-10 mg/kgIntravenous/Intraperitoneal~34-50%Significantly improved vs. modelSimilar to this compound (at 72h)[2][4]

Table 2: Efficacy in Transient Cerebral Ischemia (MCAO/R) in Rats

TreatmentDosageAdministration RouteInfarct Volume Reduction (%)Neurological Deficit ImprovementReference
This compound 10 mg/kgIntravenousData not specified, but showed neuroprotective activitySignificantly improved vs. Model[5]
Urokinase 170,000 U/kgIntra-arterial~52% (at optimal infusion rate)Significantly improved vs. model[3]
Edaravone 3 mg/kgIntravenousSignificant reductionSignificantly improved vs. model[6]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its neuroprotective effects by modulating the inflammatory cascade initiated by ischemic injury. It acts as an antagonist of the Chemokine-Like Factor 1 (CKLF1) and C-C Chemokine Receptor 4 (CCR4) interaction. This inhibition prevents the downstream activation of the NLRP3 inflammasome, a key component of the innate immune response that, when overly activated, contributes significantly to neuronal damage in stroke.

IMM_H004_Pathway cluster_ischemia Ischemic Brain Injury cluster_signaling Pro-inflammatory Signaling cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3_Inflammasome NLRP3 Inflammasome Activation CCR4->NLRP3_Inflammasome Caspase1 Activated Caspase-1 NLRP3_Inflammasome->Caspase1 Neuroprotection Neuroprotection IL1b_IL18 Mature IL-1β & IL-18 Caspase1->IL1b_IL18 Inflammation Neuroinflammation IL1b_IL18->Inflammation IMM_H004 This compound IMM_H004->CCR4 Inhibits IMM_H004->Neuroprotection Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Rodent Model (Rat/Mouse) Ischemia_Induction Ischemia Induction (pMCAO or MCAO/R) Animal_Model->Ischemia_Induction Drug_Admin Drug Administration (this compound or Comparator) Ischemia_Induction->Drug_Admin Vehicle_Control Vehicle Control Ischemia_Induction->Vehicle_Control Behavioral Neurological & Behavioral Tests Drug_Admin->Behavioral Vehicle_Control->Behavioral Infarct_Volume Infarct Volume (TTC Staining/MRI) Behavioral->Infarct_Volume Molecular Molecular Analysis (Western Blot, ELISA, etc.) Infarct_Volume->Molecular Data_Analysis Statistical Analysis & Comparison Molecular->Data_Analysis

References

IMM-H004 in Ischemic Stroke: A Comparative Guide to its Preclinical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of IMM-H004, a novel coumarin (B35378) derivative, in the context of ischemic stroke. As cross-species validation is a critical step in drug development, this document aims to objectively present the current evidence for this compound, compare its performance with established and alternative therapies, and highlight the experimental basis for these findings.

Executive Summary

This compound has demonstrated significant neuroprotective effects in rat models of ischemic stroke.[1][2] Its mechanism of action involves the inhibition of the CKLF1/CCR4 signaling pathway, leading to the suppression of the NLRP3 inflammasome and a subsequent reduction in neuroinflammation.[1][3] While the existing data in rats is robust, a critical gap remains in the cross-species validation of this compound's efficacy and safety, as no studies in other species, such as mice or non-human primates, have been published to date. This guide will summarize the available preclinical data for this compound and compare it with two other agents used in the context of ischemic stroke, Edaravone and Urokinase, for which a broader range of preclinical and clinical data is available.

This compound: Preclinical Efficacy in Rodent Models

This compound has been extensively studied in rat models of permanent and transient middle cerebral artery occlusion (pMCAO and MCAO/R), consistently demonstrating a reduction in infarct volume, brain edema, and neurological deficits.[1][2]

Quantitative Analysis of Therapeutic Effects in Rats
ParameterThis compound Treatment GroupVehicle/Control GroupSpeciesModelKey FindingsReference
Neurological Deficit Score Significantly lowerHigherRat (Sprague-Dawley)pMCAOThis compound treatment initiated 6 hours post-ischemia improved neurological function.[1][3]
Infarct Volume Significantly reducedLarger infarct sizeRat (Sprague-Dawley, Wistar Kyoto, Spontaneously Hypertensive)pMCAO, MCAO/RConsistent reduction in brain tissue damage across different rat strains.[2]
Brain Edema Significantly reducedSevere edemaRat (Sprague-Dawley)pMCAOAttenuation of post-ischemic brain swelling.[2]
Inflammatory Cytokine Levels (IL-1β, TNF-α) Significantly decreasedElevatedRat (Sprague-Dawley)pMCAODemonstrates anti-inflammatory properties in the ischemic brain.[2]
Neuronal Survival (Nissl Staining) Increased number of surviving neuronsSignificant neuronal lossRat (Sprague-Dawley)pMCAONeuroprotective effect at the cellular level.[1]

Comparative Analysis with Alternative Therapies

To provide a broader context for this compound's potential, this section compares its preclinical profile with that of Edaravone, a free radical scavenger, and Urokinase, a thrombolytic agent.

FeatureThis compoundEdaravoneUrokinase
Primary Mechanism of Action Anti-inflammatory via CKLF1/CCR4/NLRP3 inhibition.[1]Free radical scavenger.[4]Thrombolytic (plasminogen activator).[5]
Preclinical Species Tested (Ischemic Stroke) Rat.[1][2]Rodents (rats, mice), Dogs, Monkeys.[4][6][7]Rats, Rabbits, Mice.[8][9][10]
Key Preclinical Findings Reduces neuroinflammation, infarct volume, and neurological deficits in rats.[1][2]Reduces oxidative stress, neuronal death, and brain edema in various species.[4][6]Lyses clots and restores blood flow.[8][9]
Clinical Status (Ischemic Stroke) Preclinical; human clinical trials supported by preclinical data.[1]Approved for acute ischemic stroke in Japan.[4]Used clinically for thrombolysis in some regions.[5]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biology and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway in Ischemic Stroke

IMM_H004_Pathway cluster_stroke Ischemic Stroke cluster_pathway Inflammatory Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemia/Reperfusion CKLF1 CKLF1 Upregulation Ischemia->CKLF1 CCR4 CCR4 CKLF1->CCR4 binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation & Release Caspase1->IL1b Inflammation Neuroinflammation IL1b->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage IMM_H004 This compound IMM_H004->CCR4 inhibits binding

Caption: this compound's mechanism of action in inhibiting the CKLF1/CCR4 pathway.

Cross-species Validation Workflow (Proposed)

Cross_Species_Validation cluster_preclinical Preclinical Studies cluster_endpoints Comparative Endpoints cluster_clinical Clinical Translation Rat_Studies Rodent Models (Rat - Completed) Efficacy Efficacy (Infarct Volume, Neurological Score) Rat_Studies->Efficacy Pharmacokinetics Pharmacokinetics (ADME) Rat_Studies->Pharmacokinetics Safety Safety & Toxicology Rat_Studies->Safety Mouse_Studies Rodent Models (Mouse - Proposed) Mouse_Studies->Efficacy Mouse_Studies->Pharmacokinetics Mouse_Studies->Safety NHP_Studies Non-Human Primate Models (Proposed) NHP_Studies->Efficacy NHP_Studies->Pharmacokinetics NHP_Studies->Safety Go_NoGo Go/No-Go Decision for Human Trials Efficacy->Go_NoGo Pharmacokinetics->Go_NoGo Safety->Go_NoGo

Caption: A proposed workflow for the cross-species validation of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound in rats.

Animal Models of Ischemic Stroke
  • Permanent Middle Cerebral Artery Occlusion (pMCAO):

    • Species: Male Sprague-Dawley rats.

    • Procedure: Anesthesia is induced. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA). The filament is left in place permanently.

    • Sham Control: The same surgical procedure is performed without the insertion of the filament.[1]

  • Transient Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R):

    • Species: Male Sprague-Dawley rats.

    • Procedure: Similar to the pMCAO model, a nylon monofilament is used to occlude the MCA. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion of the ischemic territory.

    • Sham Control: The same surgical procedure is performed without the insertion of the filament.[11]

Efficacy Assessment Methods
  • Neurological Deficit Scoring: A standardized scoring system (e.g., Zea Longa or Bederson scale) is used to assess motor and neurological function post-stroke. Scores are typically assigned based on observations of limb flexion, circling behavior, and resistance to lateral push.[1]

  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining:

    • At the end of the experiment, rats are euthanized, and brains are rapidly removed.

    • The brain is sectioned into coronal slices (typically 2 mm thick).

    • The slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C.

    • Viable tissue stains red, while infarcted tissue remains white.

    • The infarct area is quantified using image analysis software.[1]

  • Nissl Staining:

    • Brain sections are stained with cresyl violet or a similar Nissl stain.

    • This method stains the Nissl bodies in the cytoplasm of neurons.

    • Surviving neurons are identified by their morphology and staining intensity, allowing for the quantification of neuronal loss in specific brain regions.[1]

Biomarker and Protein Analysis
  • Enzyme-Linked Immunosorbent Assay (ELISA): Brain tissue homogenates or serum samples are used to quantify the levels of specific inflammatory cytokines, such as IL-1β and TNF-α, providing a measure of the inflammatory response.[1]

  • Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules in the this compound pathway, such as CKLF1, CCR4, and components of the NLRP3 inflammasome.[1]

  • Quantitative Real-Time PCR (qPCR): qPCR is employed to measure the mRNA expression levels of target genes, providing insights into the transcriptional regulation of the inflammatory response following ischemia and treatment with this compound.[1]

Conclusion and Future Directions

The preclinical data for this compound in rat models of ischemic stroke are promising, demonstrating significant neuroprotective and anti-inflammatory effects. Its unique mechanism of action targeting the CKLF1/CCR4 pathway presents a novel therapeutic strategy. However, the lack of cross-species validation is a major hurdle for its clinical translation. Future research should prioritize studies in other species, including mice and, critically, non-human primates, to establish a more comprehensive understanding of its efficacy, pharmacokinetics, and safety profile. Comparative studies with other neuroprotective agents in these models will be essential to determine the relative therapeutic potential of this compound for the treatment of ischemic stroke.

References

IMM-H004 Shows Promise in Preclinical Stroke Studies, Offering Neuroprotection Through a Novel Anti-Inflammatory Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals in the field of stroke therapeutics are closely watching the development of IMM-H004, a novel coumarin (B35378) derivative that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. A comparative analysis of available data suggests that this compound's unique mechanism of action, targeting the CKLF1/CCR4/NLRP3 inflammasome pathway, sets it apart from other anti-inflammatory agents currently under investigation for stroke treatment.

Ischemic stroke, a leading cause of death and long-term disability worldwide, triggers a complex inflammatory cascade that exacerbates initial brain injury. Targeting this inflammation is a key therapeutic strategy. This compound has emerged as a promising candidate, showing a reduction in infarct volume and improved neurological outcomes in animal models. This comparison guide provides an objective overview of this compound's performance against other anti-inflammatory agents, supported by available experimental data.

Comparative Efficacy in Preclinical Stroke Models

Quantitative data from preclinical studies, primarily utilizing the permanent middle cerebral artery occlusion (pMCAO) model in rats, provides a basis for comparing the neuroprotective effects of various anti-inflammatory agents.

AgentDosageAnimal ModelInfarct Volume Reduction (%)Neurological Score ImprovementSource
This compound 10 mg/kgRat pMCAOData not quantified in %Significant Improvement[1]
Edaravone 10 mg/kgRat pMCAONo significant difference vs. modelNo significant difference vs. model[1]
Urokinase 10,000 IU/kgRat pMCAONo significant difference vs. modelSignificant Improvement[1]
Anakinra 5, 10, 20 mg/kgRat tMCAODose-dependent reductionDose-dependent improvement[2]
Canakinumab (murine surrogate) 10 µg/gMouse tMCAO~50%Significant Improvement[3]
Fingolimod 1 mg/kgRat tMCAOSignificant ReductionSignificant Improvement[4]
Natalizumab Not specifiedRodent Stroke ModelsReduction reportedImprovement reported[5]

Note: Direct head-to-head comparative studies are limited. Data is compiled from individual studies and should be interpreted with caution due to variations in experimental protocols.

Mechanism of Action: A Differentiated Approach

This compound exerts its anti-inflammatory effects by downregulating Chemokine-like factor 1 (CKLF1).[1] This, in turn, suppresses the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in stroke-induced inflammation.[6]

IMM_H004_Pathway cluster_stroke Ischemic Stroke cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Ischemic Insult Ischemic Insult CKLF1 CKLF1 Ischemic Insult->CKLF1 Upregulates CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Inflammation Pro-inflammatory Cytokine Release NLRP3->Inflammation NeuronalDamage Neuronal Damage Inflammation->NeuronalDamage IMMH004 This compound IMMH004->CKLF1 Downregulates Neuroprotection Neuroprotection IMMH004->Neuroprotection

In contrast, other anti-inflammatory agents target different components of the inflammatory cascade:

  • Edaravone: A free radical scavenger that also possesses anti-inflammatory properties.[7]

  • Urokinase: A thrombolytic agent that helps restore blood flow, indirectly reducing the inflammatory stimulus.[8]

  • Anakinra: An interleukin-1 receptor antagonist (IL-1Ra).[2]

  • Canakinumab: A monoclonal antibody targeting interleukin-1β (IL-1β).[3]

  • Fingolimod: A sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes.[4]

  • Natalizumab: A monoclonal antibody that targets the α4β1 integrin, preventing leukocyte migration across the blood-brain barrier.[5]

Experimental Protocols

The primary preclinical model used to evaluate these agents is the middle cerebral artery occlusion (MCAO) model in rodents, which mimics human ischemic stroke.

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats (as described for this compound studies):

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: The test agent (e.g., this compound, edaravone, urokinase) or vehicle is administered at a specified time point after the occlusion, often via intravenous or intraperitoneal injection.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Behavioral tests are performed at various time points to assess motor and sensory deficits.

    • Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue is then quantified.

Experimental_Workflow Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia pMCAO Surgery pMCAO Surgery Anesthesia->pMCAO Surgery Drug Administration Drug Administration pMCAO Surgery->Drug Administration Post-occlusion Behavioral Assessment Behavioral Assessment Drug Administration->Behavioral Assessment Euthanasia & Brain Collection Euthanasia & Brain Collection Behavioral Assessment->Euthanasia & Brain Collection TTC Staining & Infarct Analysis TTC Staining & Infarct Analysis Euthanasia & Brain Collection->TTC Staining & Infarct Analysis

Future Directions

While the preclinical data for this compound is encouraging, further research is needed. Head-to-head comparative studies with a broader range of anti-inflammatory agents using standardized protocols are crucial for a more definitive assessment of its relative efficacy. Moreover, the translation of these promising preclinical findings into successful clinical trials will be the ultimate test of this compound's therapeutic potential in human ischemic stroke. The unique mechanism of action of this compound offers a novel therapeutic avenue and warrants continued investigation.

References

Evaluating the Long-Term Outcomes of IMM-H004 in Preclinical Ischemic Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of IMM-H004, a novel coumarin (B35378) derivative, with established and alternative treatments for acute ischemic stroke. The data presented is collated from various preclinical studies, with a focus on long-term outcomes, mechanistic pathways, and detailed experimental protocols. This compound is a promising neuroprotective agent that has demonstrated significant therapeutic potential in rodent models of cerebral ischemia.

Executive Summary

This compound has been shown to confer neuroprotection in preclinical models of permanent focal cerebral ischemia. Its mechanism of action involves the downregulation of the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis, leading to the suppression of the NLRP3 inflammasome and subsequent inflammatory responses.[1][2] Preclinical data indicate that this compound reduces infarct size, ameliorates neurological deficits, and shows a favorable therapeutic window. This guide compares the performance of this compound with urokinase, a thrombolytic agent, and edaravone (B1671096), a free radical scavenger.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative outcomes from preclinical studies involving this compound and its comparators in rat models of middle cerebral artery occlusion (MCAO).

Table 1: Neurobehavioral and Survival Outcomes

Treatment GroupNeurological Score (Lower is better)72-hour Survival RateStudy Animal
pMCAO Model ControlVaries by studyNot consistently reportedRat
This compound (10 mg/kg) Significantly improved vs. model [3]Better than urokinase, similar to edaravone [3]Rat
Urokinase (10,000 UI/kg)Significantly improved vs. model[3]Lower than this compound and edaravone[3]Rat
Edaravone (10 mg/kg)Not significantly different from model at 72h[3]Similar to this compound[3]Rat

Table 2: Infarct Volume and Edema Reduction

Treatment GroupInfarct Size ReductionEdema ReductionStudy Animal
pMCAO Model ControlBaselineBaselineRat
This compound (10 mg/kg) Pronounced reduction [3]Pronounced reduction [3]Rat
UrokinaseNot significantly different from model at 72h[3]Not reportedRat
EdaravoneNot significantly different from model at 72h[3]Reported to reduce edema[4]Rat

Table 3: Anti-Inflammatory Effects

| Treatment Group | Key Biomarker Modulation | Study Animal | |---|---|---|---| | pMCAO Model Control | Increased IL-1β, TNF-α | Rat | | This compound (10 mg/kg) | Significantly reduced IL-1β and TNF-α [3] | Rat | | Urokinase | Not reported | Rat | | Edaravone | Reduced plasma IL-1β and other cytokines/chemokines[4] | Rat |

Signaling Pathway and Mechanism of Action

This compound exerts its neuroprotective effects by modulating a specific inflammatory signaling pathway. The diagram below illustrates the proposed mechanism.

IMM_H004_Pathway cluster_upstream Upstream Events cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling & Inflammation cluster_intervention Therapeutic Intervention Ischemic Insult Ischemic Insult CKLF1 CKLF1 (Upregulated) Ischemic Insult->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) Caspase1->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage IMM_H004 This compound IMM_H004->CCR4 Inhibits Binding

Caption: this compound signaling pathway in ischemic stroke.

Experimental Protocols

The preclinical evaluation of this compound and its comparators typically involves the following key experimental procedures.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats
  • Animal Preparation: Male Sprague-Dawley rats (250-280g) are anesthetized.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.

  • Confirmation of Occlusion: Successful occlusion is often confirmed by observing a drop in cerebral blood flow using laser Doppler flowmetry.

  • Sham Operation: Control animals undergo the same surgical procedure without the insertion of the monofilament.

Behavioral Testing (Zea Longa Score)

Neurological deficits are assessed using a 5-point scoring system:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push.

  • 3: Unidirectional circling.

  • 4: Inability to walk spontaneously or loss of consciousness.

Infarct Volume Measurement (TTC Staining)
  • Brain Sectioning: At the end of the experiment, rats are euthanized, and the brains are rapidly removed and sectioned into 2mm coronal slices.

  • Staining: The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

  • Analysis: Healthy tissue stains red, while the infarcted tissue remains white. The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Preparation: Brain tissue or blood plasma is collected and processed to extract proteins.

  • Assay: The concentrations of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

The general workflow for these preclinical studies is depicted in the diagram below.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment Administration cluster_evaluation Outcome Evaluation Animal_Prep Animal Preparation (Sprague-Dawley Rats) pMCAO pMCAO Surgery Animal_Prep->pMCAO Drug_Admin Drug Administration (e.g., this compound, Urokinase, Edaravone) pMCAO->Drug_Admin Post-occlusion Behavior Behavioral Testing (Zea Longa Score) Drug_Admin->Behavior Sacrifice Euthanasia & Tissue Collection Behavior->Sacrifice TTC Infarct Volume Analysis (TTC Staining) Sacrifice->TTC ELISA Biochemical Analysis (ELISA for Cytokines) Sacrifice->ELISA

References

Independent Validation of IMM-H004: A Comparative Analysis for Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on IMM-H004, a novel coumarin (B35378) derivative investigated for its neuroprotective effects in ischemic stroke. The information is compiled from preclinical studies to aid researchers in evaluating its potential and understanding its mechanism of action in comparison to other agents.

Executive Summary

This compound has demonstrated neuroprotective effects in preclinical models of ischemic stroke. The primary mechanism of action is reported to be the downregulation of Chemokine-like factor 1 (CKLF1), which subsequently inhibits the NLRP3 inflammasome and mitigates the inflammatory cascade. A major metabolite, IMM-H004G, also exhibits neuroprotective activity with a longer half-life, contributing to the compound's overall efficacy.

It is critical to note that, to date, published research on this compound appears to originate from a collaborative group of institutions. Independent validation of these findings by unaffiliated research groups has not been identified in the public domain. This lack of external validation should be a key consideration in the evaluation of this compound.

One study has compared this compound to edaravone (B1671096) and urokinase, providing preliminary data on its relative efficacy in a rat model of permanent focal cerebral ischemia.

Comparative Performance Data

The following table summarizes the comparative data from a preclinical study evaluating this compound against edaravone and urokinase in a rat model of permanent middle cerebral artery occlusion (pMCAO).

Treatment GroupDosage72h Survival RateNeurological Deficit Score (Zea Longa)Infarct Size (72h)
pMCAO Model-Lower than treatment groupsHigher (worse outcome)No significant difference at 72h
This compound10 mg/kgBetter than urokinase, similar to edaravoneSignificantly improved vs. modelNo significant difference at 72h
Edaravone10 mg/kgSimilar to this compoundNot significantly different from modelNo significant difference at 72h
Urokinase10,000 IU/kgLower than this compound and edaravoneSignificantly improved vs. modelNo significant difference at 72h

Data is synthesized from a study by Ai et al. (2019). It is important to consult the original publication for detailed statistical analysis and experimental context.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation in a preclinical ischemic stroke model.

IMM_H004_Signaling_Pathway cluster_0 Ischemic Stroke cluster_1 This compound Intervention cluster_2 Cellular Signaling Cascade Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 Upregulates IMM_H004 IMM_H004 IMM_H004->CKLF1 Downregulates CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3_Inflammasome NLRP3 Inflammasome CCR4->NLRP3_Inflammasome Activates Inflammatory_Response Inflammatory Response (e.g., IL-1β, TNF-α) NLRP3_Inflammasome->Inflammatory_Response Promotes Inflammatory_Response->Ischemia Exacerbates Brain Injury Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Rodent Model (e.g., Sprague-Dawley Rats) pMCAO Permanent Middle Cerebral Artery Occlusion (pMCAO) Animal_Selection->pMCAO Drug_Administration This compound / Vehicle / Positive Control Administration pMCAO->Drug_Administration Behavioral_Tests Neurological Deficit Scoring (e.g., Zea Longa scale) Drug_Administration->Behavioral_Tests Infarct_Volume TTC Staining Behavioral_Tests->Infarct_Volume Biochemical_Assays ELISA (Cytokines) Western Blot (Protein Expression) Infarct_Volume->Biochemical_Assays

Safety Operating Guide

Proper Disposal Procedures for IMM-H004: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

A specific Safety Data Sheet (SDS) for IMM-H004 was not publicly available at the time of this writing. The following guidance is based on general best practices for the disposal of research-grade chemical compounds. It is imperative to obtain the official SDS from the manufacturer or supplier for specific and compliant disposal procedures.

Disposal of any chemical compound, including the coumarin (B35378) derivative this compound, requires strict adherence to safety protocols and regulatory guidelines to protect laboratory personnel, the public, and the environment. Researchers, scientists, and drug development professionals must handle the disposal of such compounds with the utmost care. The primary source for detailed disposal instructions is the compound's Safety Data Sheet (SDS), which the supplier is legally obligated to provide.

Immediate Safety and Logistical Recommendations

In the absence of a specific SDS for this compound, the following general procedures for handling and disposing of potentially hazardous chemical waste should be followed. These are not a substitute for the specific guidance that the official SDS for this compound would provide.

Personal Protective Equipment (PPE) during Disposal:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant and antistatic laboratory coat.
Respiratory Use in a well-ventilated area. If aerosols may be generated, a respirator may be necessary.

Waste Categorization and Segregation:

All waste contaminated with this compound should be treated as hazardous chemical waste.[1][2] It is crucial to prevent the mixing of incompatible waste streams.[1]

  • Solid Waste: Items such as contaminated gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container.[2] This container must be kept closed except when adding waste.[1]

  • Liquid Waste: Unused solutions of this compound or rinsates from cleaning contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1][2] Do not dispose of liquid chemical waste down the drain.[1][3]

  • Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be disposed of in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[2]

Disposal Workflow

The following diagram outlines a general workflow for the proper disposal of a research-grade chemical compound like this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal obtain_sds Obtain and Review This compound SDS wear_ppe Wear Appropriate PPE obtain_sds->wear_ppe Critical First Step segregate_waste Segregate Waste (Solid, Liquid, Sharps) wear_ppe->segregate_waste label_containers Label Waste Containers Clearly segregate_waste->label_containers store_safely Store in Designated Hazardous Waste Area label_containers->store_safely keep_closed Keep Containers Securely Closed store_safely->keep_closed contact_ehs Contact Institutional EHS for Pickup keep_closed->contact_ehs document_disposal Document Waste Disposal contact_ehs->document_disposal

General workflow for the proper disposal of research-grade chemical compounds.

Experimental Protocols

Without the specific SDS for this compound, no validated experimental protocols for its neutralization or deactivation can be provided. Any such procedures would need to be developed and validated by qualified personnel based on the chemical properties outlined in the official SDS.

It is the responsibility of the researcher and their institution to ensure that all chemical waste is handled and disposed of in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1]

References

Essential Safety and Logistics for Handling IMM-H004

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling IMM-H004. The following procedural guidance is designed to ensure safe operational use and proper disposal of this novel coumarin (B35378) derivative.

Personal Protective Equipment (PPE)

Given that this compound is a coumarin derivative, and in the absence of a specific Safety Data Sheet (SDS), the following PPE is mandatory to prevent skin contact, inhalation, and eye exposure. These recommendations are based on the safety profiles of related coumarin compounds.

Summary of Required Personal Protective Equipment

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for tears or holes before use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Laboratory coatA full-length lab coat is required to protect skin and clothing.
Respiratory Fume hood or approved respiratorWhen handling the powder form or creating solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols. For situations outside of a fume hood, a respirator may be necessary.
Operational Plans: Handling and Storage

Handling:

  • Avoid Dust Formation: When handling the solid form of this compound, take care to minimize the creation of dust.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is used.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • The storage area should be clearly labeled.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Containers: Use designated, sealed, and clearly labeled containers for this compound waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as chemical waste.

  • Do Not Pour Down Drain: this compound should not be disposed of down the drain.

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Clean: Clean the spill area with a suitable decontamination solution.

Experimental Protocols

This compound has been utilized in several key experiments to investigate its neuroprotective effects. The methodologies for these experiments are detailed below.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

This surgical procedure is used to induce focal cerebral ischemia in rats.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Incision: Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation: Ligate the distal ECA and the proximal CCA.

  • Occlusion: Insert a nylon monofilament suture into the ICA through the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

  • Closure: Close the incision and allow the animal to recover.

Behavioral Testing (Zea Longa Score)

Neurological deficits are assessed using a 5-point scoring system.

  • 0: No observable neurological deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push.

  • 3: Unidirectional circling.

  • 4: Inability to walk without assistance.

  • 5: Death.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining

This staining method is used to determine the infarct volume in the brain.

  • Sacrifice and Brain Removal: Euthanize the animal and carefully remove the brain.

  • Slicing: Slice the brain into coronal sections of a specified thickness (e.g., 2 mm).

  • Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for a specified time (e.g., 15-30 minutes).

  • Fixation: Fix the stained slices in 4% paraformaldehyde.

  • Imaging and Analysis: Image the slices and quantify the infarct area (pale-colored) and the viable tissue (red-colored).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to measure the levels of specific proteins, such as inflammatory cytokines (e.g., IL-1β, TNF-α).

  • Sample Preparation: Homogenize brain tissue samples and prepare lysates.

  • Coating: Coat a 96-well plate with a capture antibody specific for the target protein.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Incubation: Add the sample lysates to the wells and incubate.

  • Detection: Add a detection antibody conjugated to an enzyme, followed by a substrate that produces a measurable color change.

  • Measurement: Measure the absorbance using a plate reader and calculate the protein concentration based on a standard curve.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Extract proteins from brain tissue samples.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Signaling Pathway

This compound is understood to exert its neuroprotective effects by modulating the CKLF1/CCR4-mediated NLRP3 inflammasome activation pathway.

IMM_H004_Pathway cluster_0 Ischemic Stroke cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Cellular Response Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 Upregulates IMM_H004 IMM_H004 IMM_H004->CKLF1 Downregulates CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3_Inflammasome NLRP3 Inflammasome CCR4->NLRP3_Inflammasome Activates Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates IL1B_IL18 IL-1β / IL-18 Caspase1->IL1B_IL18 Cleaves pro-forms to active forms Inflammation Inflammation IL1B_IL18->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage

Caption: this compound signaling pathway in ischemic stroke.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Observation cluster_analysis Post-Mortem Analysis Animal_Acclimation Animal Acclimation pMCAO_Surgery pMCAO Surgery Animal_Acclimation->pMCAO_Surgery Drug_Administration This compound Administration pMCAO_Surgery->Drug_Administration Behavioral_Tests Behavioral Tests (Zea Longa) Drug_Administration->Behavioral_Tests Euthanasia Euthanasia & Brain Collection Behavioral_Tests->Euthanasia TTC_Staining TTC Staining for Infarct Volume Euthanasia->TTC_Staining Biochemical_Assays ELISA / Western Blot Euthanasia->Biochemical_Assays

Caption: General experimental workflow for this compound studies.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.